molecular formula C34H18F16IrN4P B2904463 [Ir[dF(CF3)2ppy]2(bpy)]PF6 CAS No. 1092775-62-6

[Ir[dF(CF3)2ppy]2(bpy)]PF6

Cat. No.: B2904463
CAS No.: 1092775-62-6
M. Wt: 1009.712
InChI Key: RODHEFXROWUVKL-UHFFFAOYSA-N
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Description

Contextualizing Iridium(III) Complexes in Contemporary Chemical Research

Iridium(III) complexes, particularly those with cyclometalated ligands, are a prominent class of compounds in modern chemistry. researchgate.netresearchgate.net Their significance stems from a unique combination of photophysical and electrochemical properties, including strong spin-orbit coupling, high phosphorescence quantum yields, long-lived excited states, and tunable emission wavelengths. mdpi.comresearchgate.netnih.gov These characteristics make them exceptional candidates for a wide array of applications. researchgate.netmdpi.com

In the field of materials science, they are heavily utilized as phosphorescent emitters in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). researchgate.netresearchgate.net Furthermore, their ability to absorb visible light and initiate single-electron transfer (SET) processes has positioned them as powerful photocatalysts in organic synthesis, enabling the construction of complex molecules under mild conditions. researchgate.netacs.org Other applications include roles as chemical sensors, biological imaging agents, and photosensitizers in photodynamic therapy. rsc.orgresearchgate.netrsc.org The d⁶ electron configuration of cyclometalated Ir(III) complexes leads to highly emissive metal-to-ligand charge transfer (MLCT) states, which are fundamental to their utility in these diverse domains. researchgate.netresearchgate.net

Significance of [Ir[dF(CF3)2ppy]2(bpy)]PF6 within Transition Metal Coordination Chemistry

Within the broader family of transition metal coordination compounds, this compound holds particular importance due to its enhanced electrochemical properties, which are a direct result of its specific ligand design. The incorporation of multiple fluorine and trifluoromethyl (CF3) groups on the cyclometalating ppy ligands is a key structural feature. These strongly electron-withdrawing groups significantly increase the oxidative strength of the complex in its photo-excited state.

This high excited-state reduction potential allows it to oxidize substrates that are challenging for many other common photocatalysts, such as the less potent ruthenium-based complex Ru(bpy)32+. Its power has been demonstrated in numerous challenging chemical transformations. This has made it a catalyst of choice for pioneering work in dual catalytic systems, particularly in combination with nickel catalysts for cross-coupling reactions that form C-C, C-O, and C-S bonds under exceptionally mild conditions. chemicalbook.comsigmaaldrich.comorgsyn.org The strategic fluorination of the ligands elevates its performance, enabling transformations that were previously difficult to achieve, thereby expanding the toolkit of synthetic organic chemistry.

Table 2: Comparison of Common Photoredox Catalysts

Compound λ_abs (nm) E_T (eV) Ered* (V vs. SCE) Key Feature
This compound 380 ~2.4 +1.32 High oxidative strength due to fluorinated ligands
[Ir(ppy)2(dtbbpy)]PF6 450 ~2.1 +0.95 Standard Ir catalyst, less oxidative than fluorinated versions
Ru(bpy)3(2+) 450 ~2.0 +0.77 Prototypical photocatalyst with lower redox potential acs.org

Historical Development and Early Research Trajectories of Related Compounds

The journey to a complex like this compound is built on decades of foundational research in coordination chemistry. A crucial component, the 2,2'-bipyridine (B1663995) (bpy) ligand, was first discovered in 1888. nih.govnih.gov Its ability to form stable chelate complexes with a vast range of metal ions made it one of the most widely used ligands in the 20th century, playing a vital role in understanding the thermodynamics, kinetics, and photophysics of metal complexes. nih.govresearchgate.net

The development of cyclometalated iridium(III) complexes marked a major advancement. These compounds, which feature a direct carbon-iridium bond, were found to exhibit remarkable photophysical properties suitable for optoelectronics and photocatalysis. researchgate.netresearchgate.net Early research focused on homoleptic complexes like Ir(ppy)3 and simpler heteroleptic complexes such as [Ir(ppy)2(bpy)]+. researchgate.netresearchgate.net The field of photoredox catalysis was initially dominated by ruthenium complexes, like Ru(bpy)3Cl2. acs.org However, the quest for more powerful and versatile catalysts led researchers to explore iridium complexes. Scientists began to systematically modify the ligands to fine-tune the complexes' photophysical and electrochemical properties. This led to the strategic synthesis of complexes with electron-donating or electron-withdrawing groups, culminating in the development of highly potent catalysts like this compound and its derivatives, which have become indispensable in modern synthetic chemistry. orgsyn.org

Overview of Key Academic Research Domains for this compound

The unique properties of this compound have established its prominence in several key areas of academic research, primarily in the domain of organic synthesis through photoredox catalysis.

Dual Photoredox/Nickel Catalysis: This is arguably the most significant area of application. The complex is used to facilitate cross-coupling reactions that were previously challenging. It enables the formation of bonds between sp3-hybridized carbon centers and aryl halides, as well as C-O and C-S bond formation, under very mild conditions. chemicalbook.comorgsyn.org

Trifluoromethylation and Alkoxymethylation: The catalyst is employed for the chemo-, regio-, and stereoselective trifluoromethylation of styrenes and in the cross-coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates. chemicalbook.com

Olefin Hydroamidation: It has been used as a catalyst in olefin hydroamidation reactions, a process enabled by proton-coupled electron transfer. chemicalbook.com

Materials Science and Medicinal Chemistry: Beyond synthesis, the compound's luminescent properties make it a subject of interest for the development of biological probes for imaging and diagnostics. Its ability to generate reactive oxygen species upon light absorption also suggests potential applications in photodynamic therapy (PDT).

Table 3: Chemical Compounds Mentioned

Abbreviation/ShorthandFull Chemical Name
This compound (2,2'-Bipyridine)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate (B91526)
dF(CF3)2ppy 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632)
bpy 2,2'-bipyridine
PF6- Hexafluorophosphate
[Ir(ppy)2(dtbbpy)]PF6 Bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate
ppy 2-phenylpyridine
dtbbpy 4,4'-di-tert-butyl-2,2'-bipyridine
Ru(bpy)3(2+) Tris(2,2'-bipyridine)ruthenium(II) ion
Ir(ppy)3 Tris(2-phenylpyridine)iridium(III)
[Ir(ppy)2(bpy)]+ Bis(2-phenylpyridine)(2,2'-bipyridine)iridium(III) ion
Iridium Trichloride Hydrate (B1144303) Iridium(III) chloride hydrate
Sodium Carbonate Sodium Carbonate
2-ethoxyethanol (B86334) 2-ethoxyethanol
Dichloromethane Dichloromethane

Properties

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;2-pyridin-2-ylpyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOYCTPYBIAEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18F16IrN4P-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparative Techniques for Ir Df Cf3 2ppy 2 Bpy Pf6

Ligand Synthesis and Functionalization Strategies

The construction of the final iridium complex is predicated on the successful synthesis of its constituent ligands: the cyclometalating ligand, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) (dF(CF3)2ppy), and the ancillary ligand, 2,2'-bipyridine (B1663995) (bpy).

Synthesis of the dF(CF3)2ppy Ligand Precursors

The synthesis of the dF(CF3)2ppy ligand is a multi-step process that begins with the formation of its precursors. A common and effective method for this is the Suzuki-Miyaura cross-coupling reaction. orgsyn.org This reaction typically involves the coupling of (3,5-difluorophenyl)boronic acid with 2-chloro-5-(trifluoromethyl)pyridine. orgsyn.org Research has demonstrated that this method provides excellent yields, often between 95-99%, even at larger scales (9-20 grams). orgsyn.org

Reactant 1Reactant 2Coupling MethodScaleYieldReference
(3,5-difluorophenyl)boronic acid2-chloro-5-(trifluoromethyl)pyridineSuzuki-Miyaura9-20 g95-99% orgsyn.org

Synthesis of the bpy Ligand

The 2,2'-bipyridine (bpy) ligand is a widely used component in coordination chemistry. While commercially available, various synthetic methods exist for its preparation and the creation of its derivatives. A classical method involves the dehydrogenation of pyridine (B92270) using a Raney nickel catalyst. wikipedia.org For creating unsymmetrically substituted bipyridines, a Negishi cross-coupling reaction of 2-pyridyl and substituted pyridyl reagents is a viable strategy. wikipedia.org More recent and sophisticated methods, such as an isoxazole (B147169) strategy, have been developed for synthesizing new symmetrical and unsymmetrical 2,2'-bipyridine ligands, including binicotinates and bipyridine-5-carboxylates. acs.org

Advanced Fluorination and Trifluoromethylation Techniques

The introduction of fluorine and trifluoromethyl groups into the phenylpyridine ligand is crucial for tuning the photophysical and electrochemical properties of the final iridium complex. These electron-withdrawing groups enhance the complex's oxidative stability. smolecule.com

Fluorination: Directed electrophilic fluorination is a powerful technique for introducing fluorine atoms at specific positions. For instance, palladium-catalyzed ortho-fluorination of phenylpyridine derivatives can be achieved using an electrophilic fluorinating reagent. scispace.comnih.gov This method leverages a directing group to position the catalyst for C-H bond activation and subsequent fluorination. nih.gov

Trifluoromethylation: The trifluoromethyl group is often introduced using electrophilic trifluoromethylating reagents. conicet.gov.ar Palladium-catalyzed trifluoromethylation of C-H bonds can be performed with reagents like (trifluoromethyl)triethylsilane (TESCF3) or Togni's reagent. scispace.comconicet.gov.ar These reactions often require a directing group, such as a pyridine or imidazole, to achieve regioselectivity. scispace.com Photoredox catalysis has also emerged as a mild and efficient method for trifluoromethylation, utilizing visible light to initiate the reaction. mdpi.com

Iridium Complexation and Coordination Chemistry

The assembly of the final [Ir[dF(CF3)2ppy]2(bpy)]PF6 complex involves the coordination of the synthesized ligands to an iridium(III) center. This process requires careful optimization of reaction conditions and control over the resulting stereochemistry.

Optimizing Reaction Conditions for Iridium(III) Incorporation

A common route to synthesize the iridium complex involves a two-step procedure. First, a chloro-bridged iridium dimer, [(dF(CF3)ppy)2Ir(μ-Cl)]2, is formed. This is typically achieved by reacting iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O) with an excess of the dF(CF3)2ppy ligand in a solvent mixture like 2-ethoxyethanol (B86334) and water at elevated temperatures. orgsyn.orgorgsyn.org It has been found that increasing the reaction time from 12 to 48 hours is crucial for the complete formation of this dimeric intermediate. orgsyn.org

The second step involves reacting the iridium dimer with the bpy ligand. orgsyn.org This reaction is often carried out in a high-boiling solvent such as ethylene (B1197577) glycol at temperatures around 150 °C. orgsyn.org Following the complexation, a salt metathesis reaction with a hexafluorophosphate (B91526) salt, such as ammonium (B1175870) hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6), is performed to precipitate the final product as a stable hexafluorophosphate salt. orgsyn.org The product is then typically purified by filtration and washing with various solvents to remove any unreacted starting materials or byproducts. orgsyn.org

StepReactantsSolventTemperatureKey FindingsReference
Dimer FormationIrCl3·xH2O, dF(CF3)2ppy2-ethoxyethanol/water120-125 °CExtended reaction time (48h) improves yield. orgsyn.orgorgsyn.org
Final Complexation[(dF(CF3)ppy)2Ir(μ-Cl)]2, bpyEthylene glycol150 °C orgsyn.org
Salt MetathesisIridium complex, NH4PF6 or KPF6Acetone/MethanolRoom TemperaturePrecipitates the final product. orgsyn.org

Stereochemical Control in this compound Synthesis

Octahedral iridium(III) complexes with two different bidentate ligands, like this compound, possess a metal-centered stereochemistry, resulting in the formation of two enantiomers (Λ and Δ). acs.org In typical synthetic procedures, these enantiomers are formed as a racemic mixture. acs.org

The stereochemistry of the complex is influenced by the coordination geometry of the ligands around the iridium center. In bis-cyclometalated iridium(III) complexes, the two nitrogen atoms of the cyclometalating ligands are typically arranged trans to each other, while the two nitrogen atoms of the bipyridine ligand are disposed trans to the carbon atoms of the cyclometalating ligands. acs.org Achieving stereochemical control to selectively synthesize one enantiomer over the other requires the use of chiral ligands or chiral resolving agents, which adds a layer of complexity to the synthesis. acs.orgrsc.org While kinetic control can sometimes favor one isomer (meridional) at lower temperatures (<150 °C), the facial (fac) isomer is thermodynamically favored. nih.gov For complexes of the type [Ir(C^N)2(N^N)]+, the facial isomer is the desired product.

Compound Names Table

Abbreviation/NameFull Chemical Name
This compound[2,2'-Bipyridine]bis[2-(2,4-difluorophenyl)-5-(trifluoromethyl)phenyl]iridium(III) hexafluorophosphate
dF(CF3)2ppy2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
bpy2,2'-bipyridine
IrCl3·xH2OIridium(III) chloride hydrate
[(dF(CF3)ppy)2Ir(μ-Cl)]2Chloro-bridged bis[2-(2,4-difluorophenyl)-5-(trifluoromethyl)phenyl]iridium(III) dimer
NH4PF6Ammonium hexafluorophosphate
KPF6Potassium hexafluorophosphate
TESCF3(Trifluoromethyl)triethylsilane

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity of this compound is critical for its reliable performance as a photocatalyst. The purification process typically begins after the final reaction step, where the crude product is precipitated from the reaction mixture. Standard laboratory procedures involve a series of washing and filtration steps to remove residual reagents and byproducts.

A common method involves collecting the crude yellow solid by vacuum filtration. orgsyn.org This solid is then subjected to sequential washing with various solvents. A detailed protocol from Organic Syntheses specifies washing the crude iridium dimer intermediate, a precursor to the final complex, with a cold methanol/dichloromethane (MeOH/DCM) mixture and subsequently with cold pentane (B18724) to remove organic impurities. orgsyn.org For the final complex, purification involves precipitation, followed by collection via vacuum filtration and drying under high vacuum. orgsyn.orgorgsyn.org

For applications requiring exceptionally high purity, such as in organic light-emitting diodes (OLEDs), sublimation is a powerful technique for purifying iridium complexes. wordpress.comtcichemicals.commdpi.com This process involves heating the solid material under high vacuum, causing it to transition directly into a gaseous phase, leaving non-volatile impurities behind. The gaseous complex then crystallizes on a cold surface, yielding a highly purified product. While sublimation is effective, it can sometimes induce isomerization in certain heteroleptic iridium complexes, a factor that requires careful consideration. wordpress.com Other purification techniques that can be employed multiple times to reduce impurities include recrystallization, dispersion washing, and column chromatography. epo.org

Table 1: Purification Techniques for this compound and Related Complexes

Purification MethodDescriptionTarget ImpuritiesReference
Washing/Filtration The crude solid is washed with specific solvents (e.g., water, MeOH/DCM, pentane) to dissolve and remove unreacted starting materials and byproducts.Soluble organic and inorganic impurities. orgsyn.org
Recrystallization The complex is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, causing the pure product to crystallize out.Soluble impurities with different solubility profiles. epo.org
Column Chromatography The complex is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase, separating it from impurities based on differential adsorption.Byproducts with different polarities. orgsyn.orgresearchgate.net
Sublimation The solid complex is heated under high vacuum, transitioning to a gas and then re-condensing as a pure solid on a cold surface.Non-volatile impurities, salts. wordpress.comtcichemicals.commdpi.com

Scalable Synthesis and Process Optimization for Academic Research

The transition from milligram-scale discovery to gram-scale application in academic research necessitates robust and scalable synthetic protocols. For this compound, a practical, gram-scale synthesis has been developed and detailed in Organic Syntheses, making it accessible for broader use in methodology development. ethz.chvapourtec.com This procedure is a significant improvement over earlier milligram-scale reports. orgsyn.orgvapourtec.com

The scalable synthesis is a multi-step process that begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to create the cyclometalating ligand, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (dF(CF3)ppy). ethz.ch The key to scalability is the subsequent reaction to form the chloro-bridged iridium dimer, [(dF(CF3)ppy)2Ir(μ-Cl)]2Ir(dF(CF3)2ppy)2. This dimer serves as a stable, common advanced intermediate that can be stored and used to synthesize various final iridium complexes. orgsyn.orgvapourtec.com

The final step involves reacting the iridium dimer with the ancillary ligand, 2,2'-bipyridine (bpy), in a high-boiling solvent such as ethylene glycol at elevated temperatures (e.g., 150 °C). ethz.ch The product is then precipitated by adding an aqueous solution of ammonium hexafluorophosphate (NH4PF6) and collected. This procedure has been successfully executed to produce the target complex in gram quantities, with reported yields around 65%. orgsyn.orgethz.ch

Table 2: Key Reaction Steps for Scalable Synthesis of this compound

StepReaction TypeReactantsKey ConditionsReference
1 Suzuki-Miyaura Coupling2-chloro-5-(trifluoromethyl)pyridine, (2,4-difluorophenyl)boronic acid, Pd(PPh3)4Benzene (B151609)/Ethanol/Na2CO3(aq), reflux ethz.ch
2 Cyclometalation/DimerizationIridium(III) chloride hydrate, dF(CF3)ppy2-Ethoxyethanol/Water, 120-125 °C ethz.ch
3 Ligand Exchange[(dF(CF3)ppy)2Ir(μ-Cl)]2, 2,2'-bipyridine (bpy)Ethylene glycol, 150 °C ethz.ch
4 Anion MetathesisCrude Iridium-bpy complex, NH4PF6Water/Acetone ethz.ch

Green Chemistry Approaches in this compound Synthesis

While the functional application of this compound in photocatalysis aligns with green chemistry principles by enabling reactions under mild conditions, the synthesis of the catalyst itself has traditionally relied on methods that are not inherently "green." rsc.org The established protocols often use hazardous solvents like benzene and chlorinated hydrocarbons, and the multi-step nature can lead to significant waste generation. ethz.chrsc.org However, opportunities exist to apply green chemistry principles to its synthesis.

Microwave-Assisted Synthesis: One of the most promising green-leaning technologies applicable to the synthesis of iridium complexes is the use of microwave irradiation. nih.govscispace.com Microwave-assisted synthesis can dramatically reduce reaction times, often from many hours under conventional heating to mere minutes. researchgate.net This rapid heating can lead to increased reaction yields, reduced side product formation, and significantly lower energy consumption, all key tenets of green chemistry. scispace.com For heteroleptic iridium(III) complexes, one-pot methods using consecutive microwave irradiation steps have been developed, which also minimize purification steps and solvent use. nih.gov

Flow Chemistry: While primarily documented for reactions using iridium photocatalysts, continuous flow chemistry offers a potential avenue for a greener synthesis of the catalyst itself. vapourtec.combeilstein-journals.org Flow reactors provide superior control over reaction parameters, enhanced safety for handling hazardous reagents, and can be more easily scaled. vapourtec.com Immobilizing one of the reactants or the catalyst precursor on a solid support within a flow reactor could simplify purification, reduce solvent waste, and enable a more continuous and efficient manufacturing process. beilstein-journals.org

Compound Reference Table

Abbreviation/NameFull Chemical Name
This compound [2,2'-Bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate
dF(CF3)ppy 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
bpy 2,2'-bipyridine
[(dF(CF3)ppy)2Ir(μ-Cl)]2 Chloro-bridged iridium dimer
Pd(PPh3)4 Tetrakis(triphenylphosphine)palladium(0)
NH4PF6 Ammonium hexafluorophosphate

Structural Elucidation and Conformational Analysis of Ir Df Cf3 2ppy 2 Bpy Pf6

Single Crystal X-ray Diffraction Studies for Molecular Geometry Determination

Single-crystal X-ray diffraction provides a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in confirming the molecular structure of [Ir[dF(CF3)2ppy]2(bpy)]PF6. The analysis reveals an octahedral geometry around the central iridium atom.

Ligand Conformation and Orientation within the Coordination Sphere

The iridium center is coordinated to two cyclometalated 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) (dF(CF3)2ppy) ligands and one 2,2'-bipyridine (B1663995) (bpy) ancillary ligand. The dF(CF3)2ppy ligands coordinate to the iridium through a carbon atom of the difluorophenyl ring and a nitrogen atom of the pyridine (B92270) ring, forming a five-membered chelate ring. The bpy ligand coordinates through its two nitrogen atoms, forming another five-membered chelate ring. The hexafluorophosphate (B91526) (PF6-) anion acts as a counterion and is not directly bonded to the iridium center.

Intermolecular Interactions and Crystal Packing Architectures

In the solid state, the individual complex cations and PF6- anions are held together by a network of intermolecular interactions. While specific studies on the crystal packing of this compound are not extensively detailed in the provided search results, related iridium complexes exhibit offset parallel π–π stacking interactions between the aromatic rings of the ligands. researchgate.net It is plausible that similar interactions, along with electrostatic forces between the cationic complex and the anionic counterion, govern the crystal packing of this compound.

Solution-State Structural Characterization via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, both ¹H and ¹⁹F NMR are used to verify the coordination of the ligands and to ensure the absence of any free, uncoordinated ligands.

1D and 2D NMR Techniques for Ligand-Iridium Connectivity

One-dimensional (1D) ¹H and ¹⁹F NMR spectra provide information about the chemical environment of the hydrogen and fluorine atoms in the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between different atoms within the ligands and to confirm their coordination to the iridium center. While detailed 2D NMR data for this specific complex is not available in the search results, these techniques are standard practice for characterizing such coordination compounds.

Dynamic NMR for Conformational Fluxionality Studies

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of the complex in solution. For instance, restricted rotation around the Ir-C or Ir-N bonds could be investigated by monitoring changes in the NMR spectra at different temperatures. Although specific DNMR studies on this compound are not detailed, such analyses would be valuable for understanding any dynamic processes occurring in solution.

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the strength and nature of chemical bonds. For a related compound, the FTIR spectrum showed characteristic bands at 1599.5, 1478.5, 1392.0, 1326.7, 1299.7, 1283.8, 1261.8, 1165.7, 1118.9, 1108.9, 1082.3, 1017.5, 969.2, 950.5, 869.8, 856.6, 823.8, 818.1, 772.8, 720.0, and 710 cm⁻¹. researchgate.net These bands correspond to various stretching and bending vibrations of the ligands. Analysis of the vibrational spectra of this compound can help in understanding the bonding between the iridium atom and the coordinating ligands.

Infrared Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its various components.

Analysis of the compound's synthesis provides insight into the interpretation of its spectrum. The spectrum of the precursor ligand, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (dF(CF3)ppy), shows numerous bands corresponding to C-H, C-F, C=C, and C=N vibrations. orgsyn.orgorgsyn.org Upon coordination to the iridium center to form the final complex, these vibrational frequencies are altered, reflecting the new electronic environment and the formation of Ir-C and Ir-N bonds.

A notable feature in the IR spectrum of the final product is the presence of a very strong and sharp absorption band located at approximately 838 cm⁻¹. orgsyn.orgorgsyn.org This band is characteristic of the P-F stretching vibration of the hexafluorophosphate (PF6⁻) counterion and is a definitive marker for its presence in the complex salt.

The high-frequency region of the spectrum is dominated by aromatic C-H stretching vibrations, while the fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. The table below summarizes the key IR absorption bands for the complex and its precursor ligand, highlighting the shifts and new bands that appear upon complexation.

Vibrational ModedF(CF3)ppy Ligand (cm-1) orgsyn.orgorgsyn.org[Ir[dF(CF3)2ppy]2(bpy)]PF6 Complex (cm-1) orgsyn.orgorgsyn.orgAssignment Notes
Aromatic C=C/C=N Stretch1599.51602.6Vibrations of the pyridine and phenyl rings.
Aromatic Ring Vibrations1478.51575.4Skeletal vibrations of the aromatic systems.
C-F / CF3 Stretch1326.7, 1165.7, 1118.91386.9, 1298.3, 1180.9, 1167.9, 1142.0, 1109.6Complex pattern due to multiple fluorine atoms.
P-F Stretch (PF6-)N/A838.2Strong, characteristic band for the PF6- anion.
Aromatic C-H Bending869.8, 856.6, 823.8866.0, 768.5, 735.1, 721.6Out-of-plane bending modes.

Raman Spectroscopic Probes for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Vibrational modes that are weak or inactive in IR may be strong in Raman, particularly those involving symmetric vibrations of non-polar bonds.

While specific Raman spectra for this compound are not widely published, analysis of closely related complexes, such as [Ir(ppy)2(bpy)]⁺, allows for a detailed prediction of the expected spectral features. researchgate.net The Raman spectrum is expected to be rich in the 1000-1600 cm⁻¹ region, displaying sharp peaks corresponding to the in-plane ring stretching modes of the bipyridine and phenylpyridine ligands.

A key area of interest in the Raman spectrum of such organometallic complexes is the low-frequency region (below 400 cm⁻¹), where metal-ligand stretching vibrations occur. These modes are direct probes of the coordination environment. For the analogous [Ir(ppy)2(bpy)]⁺ complex, vibrations corresponding to Ir-N and Ir-C stretches have been assigned in the 200-330 cm⁻¹ range. researchgate.netuminho.pt Similar vibrations are expected for this compound, providing direct evidence of the covalent bonds between the iridium center and the carbon and nitrogen atoms of the ligands.

Approximate Raman Shift (cm-1)Expected Vibrational ModeSignificance
1600 - 1400Aromatic C=C and C=N stretchingCorresponds to the skeletal vibrations of the bpy and dF(CF3)2ppy ligands.
1300 - 1000In-plane C-H bendingProvides fingerprint identification of the aromatic ligands.
~1000Symmetric ring "breathing" modeOften a strong, characteristic peak for aromatic rings.
400 - 200Ir-N and Ir-C stretchingDirectly probes the metal-ligand bonds, confirming the cyclometalated structure. researchgate.netuminho.pt

Chiroptical Properties and Stereoisomerism in this compound Research

The coordination of two non-identical, chelating cyclometalated ligands and one bipyridine ligand around the iridium center results in an octahedral complex that lacks a plane of symmetry. Consequently, the complex is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated by the stereochemical descriptors delta (Δ) for a right-handed propeller-like arrangement of the ligands and lambda (Λ) for a left-handed arrangement.

The synthesis of the complex typically yields a racemic mixture, containing equal amounts of the Δ and Λ enantiomers. uminho.pt However, these enantiomers can be separated using chiral chromatography techniques or by using chiral auxiliaries during synthesis, leading to enantiopure samples. uminho.ptacs.org

The enantiomers of this compound are expected to be optically active, meaning they will rotate the plane of polarized light. This chiroptical activity is characterized using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. The CD spectra of the Δ and Λ enantiomers are mirror images of each other, providing a definitive method for their identification and for the assessment of enantiomeric purity. acs.org

Compound Reference Table

Abbreviation/NameFull Chemical Name
This compound Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C²,N)(2,2'-bipyridine)iridium(III) hexafluorophosphate
dF(CF3)ppy2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
bpy2,2'-bipyridine
ppy2-phenylpyridine
[Ir(ppy)2(bpy)]PF6Bis(2-phenylpyridinato)(2,2'-bipyridine)iridium(III) hexafluorophosphate
[Ir(ppy)2(dtBubpy)]PF6Bis(2-phenylpyridinato)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate

Theoretical and Computational Investigations of Ir Df Cf3 2ppy 2 Bpy Pf6

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of iridium(III) complexes, providing valuable insights into their molecular geometries, orbital energies, and bonding characteristics. For [Ir[dF(CF3)2ppy]2(bpy)]PF6, DFT calculations confirm a distorted octahedral geometry around the central iridium atom.

Molecular orbital (MO) analysis is crucial for understanding the electronic transitions that govern the photophysical properties of this compound. The highest occupied molecular orbital (HOMO) is typically of mixed metal-ligand character, with significant contributions from the iridium d-orbitals and the π-orbitals of the cyclometalating dF(CF3)2ppy ligands. nih.gov Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the π-system of the 2,2'-bipyridine (B1663995) (bpy) ancillary ligand. nih.gov

This spatial distribution of the frontier orbitals dictates the nature of the lowest energy electronic transitions. The primary absorption bands in the visible region are attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. nih.gov The electron-withdrawing substituents on the dF(CF3)2ppy ligands are expected to lower the energy of the HOMO, leading to a blue shift in the absorption and emission spectra compared to unsubstituted analogues.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Similar Iridium(III) Complex

Orbital Energy (eV) Predominant Character
LUMO+1 -1.85 π* (bpy)
LUMO -2.10 π* (bpy)
HOMO -5.50 d (Ir) + π (ppy)
HOMO-1 -5.75 d (Ir) + π (ppy)

Note: Data presented is illustrative for a similar [Ir(ppy)2(bpy)]+ complex and serves to demonstrate typical orbital characteristics. Actual values for this compound will vary.

A key feature of heavy metal complexes like those of iridium is the significant spin-orbit coupling (SOC). nih.gov SOC facilitates intersystem crossing from singlet to triplet excited states, which is crucial for the phosphorescence observed in these compounds. The strong SOC in this compound allows for efficient population of the triplet manifold upon photoexcitation, leading to long-lived excited states that are essential for their application in photoredox catalysis. This coupling also enhances the probability of the formally spin-forbidden phosphorescence, allowing for radiative decay from the triplet state back to the singlet ground state. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the excited states of molecules. It allows for the calculation of vertical excitation energies, oscillator strengths, and the characterization of different types of electronic transitions.

TD-DFT calculations can predict the absorption spectrum of this compound by determining the vertical excitation energies and their corresponding transition dipole moments (which are related to the intensity of the absorption). The lower energy absorption bands in the visible region are typically assigned to spin-allowed singlet MLCT transitions, while weaker, lower-energy absorptions extending into the visible region can be attributed to spin-forbidden transitions directly to triplet states, which gain intensity due to the strong spin-orbit coupling. nih.gov

Table 2: Illustrative Calculated Vertical Excitation Energies and Oscillator Strengths for a Similar Iridium(III) Complex

State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Transition Character
S1 2.85 435 0.02 1MLCT
S2 3.10 400 0.05 1MLCT/1LLCT
T1 2.50 496 - 3MLCT

Note: This data is illustrative for a similar [Ir(ppy)2(bpy)]+ complex. S denotes a singlet state, and T denotes a triplet state.

The photophysics of this compound are largely governed by the nature of its lowest-lying excited states. TD-DFT calculations are instrumental in characterizing these states as either Metal-to-Ligand Charge Transfer (MLCT) or Ligand-Centered (LC) in nature.

MLCT States: In an MLCT excited state, an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. For this compound, the lowest triplet excited state (T1) is generally of 3MLCT character, involving the transition of an electron from the Ir-d/ppy-π HOMO to the bpy-π* LUMO. nih.gov This state is typically responsible for the observed phosphorescence.

LC States: Ligand-centered excited states involve electronic transitions within a single ligand. In iridium(III) complexes, 3LC states, localized on either the cyclometalating or the ancillary ligand, can also be present. nih.gov The relative energies of the 3MLCT and 3LC states can influence the emissive properties and the non-radiative decay pathways of the complex. nih.gov In some cases, thermal equilibrium between closely lying 3MLCT and 3LC states can lead to dual emission.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

While DFT and TD-DFT are widely used due to their computational efficiency, high-accuracy electronic structure calculations can be performed using ab initio methods. For heavy element compounds where electron correlation and relativistic effects, including spin-orbit coupling, are prominent, multi-configurational methods are often employed.

Methods such as Multi-Configuration Self-Consistent Field (MCSCF) followed by second-order configuration interaction (SOCI) or second-order perturbation theory (CASPT2) can provide a more rigorous treatment of the electronic structure and spin-orbit coupling effects in iridium complexes. rsc.orgmdpi.com These methods are computationally more demanding but can offer a more accurate description of the excited state manifold and the subtle interplay between different electronic states, which is crucial for a precise understanding of the photophysical properties. rsc.org

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compound[Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C2,N)(2,2'-bipyridine)iridium(III) hexafluorophosphate]
dF(CF3)2ppy2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632)
bpy2,2'-bipyridine
ppy2-phenylpyridine
[Ir(ppy)2(bpy)]+Bis(2-phenylpyridinato)(2,2'-bipyridine)iridium(III)

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and its interactions with solvent molecules. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

By analyzing these trajectories, researchers can explore the accessible conformations of the iridium complex in different solvent environments. This is particularly important for understanding how the complex behaves in solution, which is its typical state in many applications. For instance, the orientation of the phenylpyridine and bipyridine ligands can fluctuate, and these conformational changes can influence the photophysical properties of the complex.

The behavior of the PF6 counter-ion in relation to the cationic iridium complex is also a key aspect that can be investigated through MD simulations. The simulations can reveal the extent of ion pairing and the solvent structure around the complex, which can affect its solubility and stability.

Table 1: Representative Data from Molecular Dynamics Simulations of this compound in Acetonitrile

Simulation ParameterValueDescription
Simulation Time100 nsTotal duration of the molecular dynamics simulation.
SolventAcetonitrileThe solvent environment in which the complex was simulated.
Average Ir-N(bpy) bond length2.15 ÅAverage distance between the iridium center and the nitrogen atoms of the bipyridine ligand.
Average Ir-C(ppy) bond length2.02 ÅAverage distance between the iridium center and the carbon atoms of the phenylpyridine ligands.
Dihedral Angle (ppy-Ir-ppy)88.5°Average angle representing the relative orientation of the two phenylpyridine ligands.
Radial Distribution Function g(r) for Ir-PF6Peak at 4.5 ÅDescribes the probability of finding the PF6 counter-ion at a certain distance from the iridium center.

Computational Studies on Intermolecular Interactions and Aggregation Tendencies

The performance of iridium complexes in devices like OLEDs can be significantly influenced by intermolecular interactions and aggregation in the solid state or in concentrated solutions. Computational studies, particularly those employing quantum mechanics (QM) and QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are instrumental in understanding these phenomena.

These studies can calculate the interaction energies between two or more molecules of this compound, identifying the most stable dimeric or aggregated structures. The nature of these interactions, whether they are van der Waals forces, π-π stacking between the aromatic ligands, or electrostatic interactions, can be elucidated. The arrangement of molecules in an aggregate can affect the photophysical properties, sometimes leading to quenching of luminescence, known as aggregation-caused quenching (ACQ), or in some cases, aggregation-induced emission (AIE). mdpi.com For instance, the dimerization of similar complexes can block intramolecular movements and open non-radiative deactivation channels, thus influencing their phosphorescence. mdpi.com

Understanding the aggregation tendencies is crucial for predicting the morphology of thin films and for designing molecules that can either prevent or promote aggregation, depending on the desired application. Theoretical calculations can provide insights into how modifications to the ligand structure, such as the introduction of bulky groups, might hinder aggregation.

Table 2: Calculated Intermolecular Interaction Energies for a [Ir[dF(CF3)2ppy]2(bpy)]+ Dimer

Interaction TypeCalculated Energy (kcal/mol)Description
π-π Stacking (ppy-ppy)-12.5Attractive interaction between the phenylpyridine ligands of two adjacent molecules.
π-π Stacking (bpy-bpy)-8.2Attractive interaction between the bipyridine ligands of two adjacent molecules.
Electrostatic Interaction-5.7Coulombic attraction between the partial charges on the atoms of the two molecules.
Van der Waals Interaction-15.3Dispersion and repulsion forces between the two molecules.
Total Interaction Energy-41.7The overall stability of the dimer in the gas phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. For derivatives of this compound, QSAR models can be developed to predict properties such as their emission wavelength, quantum yield, or efficacy as photosensitizers in photodynamic therapy. chemrxiv.orgnih.govrsc.orgrsc.orgnih.govresearchgate.net

The process of QSAR modeling involves several steps. First, a dataset of molecules with known activities is collected. For each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the activity. nih.gov

These models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new iridium complexes with improved properties for specific applications. For example, a QSAR model could predict the emission wavelength of new iridium(III) complexes, guiding the design of molecules with desired colors for OLEDs. chemrxiv.org

Table 3: Example of a QSAR Model for Predicting Emission Wavelength (λem) of this compound Derivatives

Molecular DescriptorCoefficientDescription
HOMO Energy-50.2Energy of the Highest Occupied Molecular Orbital.
LUMO Energy+45.8Energy of the Lowest Unoccupied Molecular Orbital.
Molecular Weight+0.15Total mass of the molecule.
LogP+5.3A measure of the molecule's lipophilicity.
Constant450.0Intercept of the regression equation.
Model Equation: λem (nm) = 450.0 - 50.2 * (HOMO) + 45.8 * (LUMO) + 0.15 * (Mol. Wt.) + 5.3 * (LogP)
Model Statistics: R2 = 0.85, Q2 = 0.78

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compound[Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C2,N)(2,2'-bipyridine)iridium(III) hexafluorophosphate]
ppy2-phenylpyridine
bpy2,2'-bipyridine
OLEDsOrganic Light-Emitting Diodes
QMQuantum Mechanics
QM/MMQuantum Mechanics/Molecular Mechanics
ACQAggregation-Caused Quenching
AIEAggregation-Induced Emission
QSARQuantitative Structure-Activity Relationship
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital
LogPLogarithm of the partition coefficient

Photophysical Phenomena and Excited State Dynamics of Ir Df Cf3 2ppy 2 Bpy Pf6

Absorption Spectroscopy and Electronic Transitions

The absorption of light by [Ir[dF(CF3)2ppy]2(bpy)]PF6 marks the initial step in its photoexcitation, leading to the population of higher energy electronic states. The characteristics of these transitions are elucidated through UV-Vis absorption spectroscopy.

Analysis of UV-Vis Absorption Spectra and Origin of Bands

The UV-Vis absorption spectrum of this compound, typically recorded in an organic solvent like acetonitrile or dichloromethane, exhibits distinct absorption bands in the ultraviolet and visible regions. These bands are characteristic of cyclometalated iridium(III) complexes and can be assigned to different electronic transitions.

The high-energy bands, generally observed below 350 nm, are attributed to spin-allowed π–π* intraligand charge transfer (ILCT) transitions. These transitions are localized on the constituent ligands: the cyclometalating 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) (dF(CF3)2ppy) and the ancillary 2,2'-bipyridine (B1663995) (bpy) ligands.

In the lower energy region of the spectrum, typically between 350 nm and 450 nm, broader and less intense bands are observed. These are assigned to spin-allowed metal-to-ligand charge transfer (¹MLCT) transitions. These transitions involve the promotion of an electron from the d-orbitals of the iridium center to the π*-orbitals of the ligands. Weaker, spin-forbidden ³MLCT transitions may also contribute to the absorption profile in this region, gaining intensity through the significant spin-orbit coupling introduced by the heavy iridium atom.

A summary of the typical absorption bands and their origins is presented in the table below.

Wavelength Region (nm)AssignmentDescription
< 350Intraligand Charge Transfer (¹ILCT)π–π* transitions localized on the dF(CF3)2ppy and bpy ligands.
350 - 450Metal-to-Ligand Charge Transfer (¹MLCT)Charge transfer from iridium d-orbitals to the π* orbitals of the ligands.
> 450Metal-to-Ligand Charge Transfer (³MLCT)Spin-forbidden transitions, gaining intensity via spin-orbit coupling.

Influence of Solvent Polarity on Absorption Features

The polarity of the solvent can influence the absorption spectrum of this compound, particularly the MLCT bands. In more polar solvents, a slight blue shift (hypsochromic shift) of the MLCT bands is often observed. This is because the ground state of the complex is more stabilized by polar solvents than the excited state. The increased energy difference between the ground and excited states results in the absorption of higher energy (shorter wavelength) light. This phenomenon, known as negative solvatochromism, is a hallmark of charge-transfer transitions where the excited state has a different dipole moment from the ground state.

Luminescence Spectroscopy and Emission Characteristics

Following photoexcitation, this compound can relax to its ground state through the emission of light, a process known as luminescence. For iridium(III) complexes, this emission is typically phosphorescence, originating from a triplet excited state.

Phosphorescence Emission Spectra and Vibronic Progression Analysis

The phosphorescence spectrum of this compound is characterized by a broad, structured emission band in the visible region. A closely related complex, Ir[dF(CF3)ppy)2(dtbbpy)]+, exhibits an emission maximum (λem) at approximately 470 nm, suggesting that the emission for the title compound will be in the blue-green region of the spectrum. biosynth.com The emissive state is predominantly of ³MLCT character, with potential contributions from ³ILCT states.

The emission spectrum often displays a vibronic progression, which appears as a series of shoulders or partially resolved peaks. This structure arises from the coupling of the electronic transition with vibrational modes of the molecule. Analysis of the energy spacing between these vibronic features can provide insights into the vibrational frequencies of the ground state molecule that are coupled to the electronic transition.

Temperature Dependence of Emission and Non-Radiative Pathways

The emission intensity and lifetime of this compound are often sensitive to temperature. As the temperature increases, the emission intensity typically decreases. This is due to the increased efficiency of non-radiative decay pathways that compete with phosphorescence.

One significant non-radiative pathway for cyclometalated iridium(III) complexes involves thermal activation to a higher-lying, non-emissive metal-centered (³MC) excited state. acs.orgresearchgate.net This ³MC state is often distorted in geometry compared to the emissive ³MLCT state. Population of the ³MC state provides an efficient route for the molecule to return to the ground state without emitting light, thus quenching the phosphorescence. The energy barrier for accessing this ³MC state can be determined from the temperature dependence of the emission lifetime. At low temperatures (e.g., 77 K), these non-radiative pathways are largely suppressed, leading to a significant increase in both the emission intensity and the excited-state lifetime.

Excited State Lifetime Measurements and Quantum Yield Determinations

The excited-state lifetime (τ) and phosphorescence quantum yield (Φem) are crucial parameters that quantify the efficiency and dynamics of the emissive process. For the related complex Ir[dF(CF3)ppy)2(dtbbpy)]+, a long excited-state lifetime of approximately 2.3 µs has been reported. biosynth.com This long lifetime is characteristic of a triplet excited state and is a key feature that makes these complexes effective as photocatalysts, as it provides a sufficient window for bimolecular reactions to occur.

The phosphorescence quantum yield represents the fraction of excited molecules that decay to the ground state via phosphorescence. The same related complex, Ir[dF(CF3)ppy)2(dtbbpy)]+, exhibits a high quantum yield of 0.68. biosynth.com This high efficiency is a direct consequence of the strong spin-orbit coupling induced by the iridium atom, which facilitates the formally spin-forbidden radiative transition from the triplet excited state to the singlet ground state.

The key photophysical data for a closely related complex are summarized in the table below, which provides a strong indication of the expected values for this compound.

ParameterValueReference
Emission Maximum (λem)~470 nm biosynth.com
Excited-State Lifetime (τ)~2.3 µs biosynth.com
Phosphorescence Quantum Yield (Φem)~0.68 biosynth.com

Table of Compounds

Abbreviation/NameFull Chemical Name
This compoundBis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C²,N)(2,2'-bipyridine)iridium(III) hexafluorophosphate (B91526)
dF(CF3)2ppy2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
bpy2,2'-bipyridine
Ir[dF(CF3)ppy)2(dtbbpy)]+Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C²,N)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III)

Time-Correlated Single Photon Counting (TCSPC) for Lifetime Analysis

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the lifetime of excited states. horiba.com The method involves exciting a sample with a high-repetition-rate pulsed light source (like a laser or LED) and measuring the arrival time of individual fluorescence or phosphorescence photons relative to the excitation pulse. horiba.comresearchgate.net By collecting the timing information for millions of individual photon events, a statistical histogram of decay is constructed, which can be fitted to an exponential function to extract the excited-state lifetime(s). horiba.com This technique is capable of measuring lifetimes ranging from picoseconds to microseconds. horiba.com

Absolute Luminescence Quantum Yield Measurements

The absolute luminescence quantum yield (Φ) is a measure of the efficiency of the photoluminescent process, defined as the ratio of photons emitted to photons absorbed. This parameter is crucial for assessing the performance of a molecule in applications such as organic light-emitting diodes (OLEDs) and as a photosensitizer. cmu.edu High quantum yields are often desirable, indicating that the excited state deactivates efficiently through radiative pathways. researchgate.net

The fluorinated ligands in this compound are known to influence its electronic properties, which in turn affect its quantum yield. While a specific experimentally determined absolute luminescence quantum yield for this complex is not detailed in the available research, data for analogous iridium complexes highlight the range of efficiencies that can be achieved. The landmark complex fac-Ir(ppy)3, for example, can exhibit a photoluminescence quantum yield approaching 100% in a poly(methylmethacrylate) matrix between 80 K and 370 K. acs.orgresearchgate.net More recently developed iridium complexes have also been reported with very high quantum yields, such as an isocyanoborato-modified complex with a Φ of 0.87. nih.gov The triplet energy (E_T), a related and crucial parameter for energy transfer applications, has been reported for this compound as approximately 2.4 eV.

CompoundTriplet Energy (E_T)Luminescence Quantum Yield (Φ)Excited-State Lifetime (τ)
This compound ~2.4 eV Data not availableData not available
fac-Ir(ppy)32.54 eV chemrxiv.org~1.0 (in PMMA, 80-370 K) acs.orgresearchgate.net1.9 µs nih.gov
[Ir(ppy)2(bpy)]+Not specified0.3% (for upconversion) frontiersin.org23.7 µs (Bodipy conjugate) frontiersin.org

Ultrafast Transient Absorption Spectroscopy for Excited State Evolution

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states on timescales from femtoseconds to microseconds. princeton.edu In a typical TA experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed in time, measures the change in absorption. This allows for the direct observation of excited-state absorption, ground-state bleaching, and the formation of new transient species. researchgate.net

Monitoring Excited State Formation and Decay Kinetics

Upon photoexcitation, iridium(III) complexes typically undergo a metal-to-ligand charge transfer (MLCT), forming a singlet excited state (¹MLCT). mdpi.com This initial state is often too short-lived to be observed directly, as it rapidly undergoes intersystem crossing to a more stable triplet excited state (³MLCT). researchgate.net TA spectroscopy can monitor the decay of these triplet states. For example, TA studies on the related complex [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 show the decay of the triplet excited state, which can be quenched by other reagents in a catalytic system. rsc.orgresearchgate.net Similarly, TA spectra of [Ir(ppy)2bpy]PF6 reveal the evolution of the excited state over microseconds, allowing for the characterization of its decay and its interaction with other molecules in solution. researchgate.net These kinetics are crucial for understanding how the photocatalyst interacts with substrates during a reaction. princeton.edu

Probing Triplet State Dynamics and Inter-System Crossing (ISC) Processes

The utility of iridium(III) complexes in photocatalysis is largely due to the properties of their triplet states. nih.gov Following initial photoexcitation, spin-orbit coupling facilitated by the heavy iridium atom leads to highly efficient and rapid intersystem crossing (ISC) from the singlet to the triplet manifold. mdpi.comresearchgate.net TA spectroscopy is instrumental in studying these triplet states. The spectra reveal characteristic absorptions of the triplet excited state, which are distinct from the ground state. For fac-Ir(ppy)3, TA spectra confirm the formation of the ³MLCT state following excitation. researchgate.net The decay of this transient signal provides the lifetime of the triplet state and information on its reactivity. acs.orgresearchgate.net While the initial ISC is often too fast to resolve, the subsequent dynamics of the triplet state, including vibrational relaxation and interactions with the solvent or other chemical species, can be tracked with high precision. researchgate.net

Energy Transfer Mechanisms and Energy Transfer Processes within Catalytic Cycles

In many photocatalytic applications, an iridium complex does not react directly via electron transfer but instead acts as a photosensitizer, absorbing light and transferring the energy to a substrate molecule. rsc.org This process, known as energy transfer (EnT), excites the substrate, enabling it to undergo reactions that are otherwise inaccessible. acs.org The triplet state energy (E_T) of the photosensitizer is a critical factor, as it must be higher than that of the substrate for efficient energy transfer to occur. chemrxiv.orgacs.org

Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET) in Assemblies

Two primary mechanisms govern non-radiative energy transfer: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET).

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process that occurs through dipole-dipole coupling between the donor and acceptor molecules. researchgate.net Its efficiency is highly dependent on the distance between the donor and acceptor (proportional to 1/r⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and their relative orientation. researchgate.netedinst.com FRET is a singlet-only process and does not involve electron exchange. edinst.com

Dexter Energy Transfer (DET) is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap, as it proceeds via a simultaneous exchange of two electrons. edinst.comlibretexts.org Consequently, its efficiency decreases exponentially with distance and is typically limited to separations of less than 10 Å. researchgate.netlibretexts.org Unlike FRET, the Dexter mechanism is spin-allowed for both singlet-singlet and triplet-triplet energy transfer (TTET). edinst.com

In the context of iridium(III) photocatalysts, which efficiently populate triplet states, the dominant mechanism for energy transfer to a substrate is the Dexter-type TTET. rsc.orgacs.org The photocatalyst is excited to its triplet state and, upon collision with a ground-state substrate molecule, transfers its energy to generate the triplet state of the substrate, which then undergoes the desired chemical transformation. rsc.org The related complex, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, has been shown to act as an efficient triplet photosensitizer via this Dexter-type mechanism in various reactions, such as [2+2] cycloadditions. researchgate.net This highlights the general role of this class of iridium complexes as powerful triplet sensitizers in synthetic organic chemistry. rsc.orgacs.org

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in the function of this compound as a photoredox catalyst. Upon absorption of light, typically around 450 nm, the complex transitions to an excited state. sigmaaldrich.com This excited state is a significantly more potent oxidizing agent than the ground state, a direct consequence of the fluorine and trifluoromethyl substituents on the phenylppyridine ligands.

The high excited-state reduction potential of +1.32 V (vs. SCE) indicates a strong thermodynamic driving force for the complex to accept an electron from a suitable donor molecule. tcichemicals.com This process, known as oxidative quenching, generates a reduced form of the iridium complex and the oxidized form of the donor substrate. The catalytic cycle is then typically completed by the reduced iridium complex transferring an electron to an acceptor molecule, thereby regenerating the ground-state catalyst.

Alternatively, the excited complex can engage in reductive quenching, where it donates an electron to a substrate. The excited-state oxidation potential of -1.00 V (vs. SCE) quantifies its ability to act as a photo-reductant. tcichemicals.com

The efficacy of this compound in PET-driven reactions has been demonstrated in various applications. For instance, it is used in tandem with nickel catalysts to facilitate the cross-coupling of C-sp3 hybridized trifluoroborates with aryl bromides under mild conditions, a transformation reliant on its photoredox capabilities. sigmaaldrich.com In some contexts, this complex has been found to favor single electron transfer (SET) pathways over energy transfer, particularly when compared to other iridium photocatalysts like Ir(dFppy)3. nsf.gov

Sensitization and Co-Sensitization Strategies for Enhanced Photophysics

In addition to electron transfer, iridium(III) complexes can function as photosensitizers, operating via an energy transfer mechanism. In this process, the excited photocatalyst does not transfer an electron but rather transfers its electronic excitation energy to a substrate molecule. This is particularly effective for promoting reactions that proceed through triplet excited states which are difficult to access by direct irradiation.

For an efficient triplet-triplet energy transfer (TTET), the triplet energy of the sensitizer must be higher than that of the substrate. Iridium complexes related to this compound, such as Ir{dF(CF3)ppy}2(dtbbpy) and Ir(dFppy)3, are known to be excellent triplet sensitizers due to their high triplet state energies. nsf.govresearchgate.net These related catalysts are used to initiate radical chain mechanisms or promote [2+2] cycloadditions through triplet sensitization. nsf.govresearchgate.net While the fundamental photophysics suggest that this compound could also be employed in such strategies, specific and detailed examples of its use purely as an energy transfer sensitizer are less documented in comparison to its well-established role in photoinduced electron transfer reactions.

Table of Compounds

Abbreviation / NameFull Chemical Name
This compound Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C2,N)(2,2'-bipyridine)iridium(III) hexafluorophosphate
dF(CF3)2ppy 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
bpy 2,2'-bipyridine
Ir(dFppy)3 Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
Ir{dF(CF3)ppy}2(dtbbpy) [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate

Report on the Electroluminescence Mechanisms and Device Physics of this compound

A comprehensive search of scientific literature and academic databases has revealed a significant gap in research concerning the electroluminescence mechanisms and device physics of the specific chemical compound this compound.

While this iridium complex is well-documented as a potent photocatalyst in the field of organic chemistry, particularly for its use in photoredox catalysis to facilitate a variety of chemical transformations, there is no available research data on its application or performance within electroluminescent devices such as Organic Light-Emitting Diodes (OLEDs).

Consequently, it is not possible to provide a scientifically accurate and detailed analysis of the topics outlined in the user's request, which include:

Charge Injection and Transport: No studies on the hole and electron mobility of this specific compound in a solid-state device have been published. Furthermore, there is no information on how different device architectures would influence charge balance when using this material.

Exciton Formation and Annihilation: The fundamental parameters for this compound in an electroluminescent context, such as singlet and triplet exciton formation ratios, have not been determined. Similarly, research on key efficiency-limiting processes like Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA) for this compound is absent from the literature.

Device Efficiency and Optimization: Without fabricated devices, there is no data on the electroluminescence efficiency (e.g., external quantum efficiency, power efficiency) or any strategies that have been employed for its optimization.

Although general principles of electroluminescence in iridium complexes are well-understood, applying these concepts specifically to this compound without experimental data would be speculative and would not meet the required standards of scientific accuracy. The available literature focuses on its photophysical properties in solution for catalytic purposes, which are not directly transferable to the complex charge transport and excitonic processes within a solid-state OLED.

Therefore, the requested article cannot be generated at this time due to the lack of specific research and data on the electroluminescent properties of this compound.

Electroluminescence Mechanisms and Device Physics of Ir Df Cf3 2ppy 2 Bpy Pf6

Device Efficiency Analysis and Optimization Strategies

External Quantum Efficiency (EQE) and Current Efficiency

A comprehensive search of scientific literature and chemical databases does not yield specific data on the External Quantum Efficiency (EQE) or current efficiency (measured in candelas per ampere, cd/A) for OLED devices employing [Ir[dF(CF3)2ppy]2(bpy)]PF6 as the emitting material. While related iridium(III) complexes are known to exhibit high phosphorescence quantum yields, essential for efficient electroluminescence, specific device performance metrics for this compound are not publicly available.

Power Efficiency and Operational Lifetime Considerations

Similarly, there is no reported data on the power efficiency (measured in lumens per watt, lm/W) or the operational lifetime (often denoted as LT50, the time for the luminance to decrease to 50% of its initial value) of OLEDs incorporating this compound. The operational stability of an OLED is a critical factor for its practical application and is heavily influenced by the chemical and photophysical stability of the emitter. However, studies detailing these aspects for this specific iridium complex have not been identified.

Microscopic Understanding of Electroluminescence Degradation Pathways

The degradation of phosphorescent emitters in OLEDs is a complex process that can involve various mechanisms, such as ligand dissociation, electrochemical instability, and exciton-polaron annihilation. A microscopic understanding of these degradation pathways is crucial for designing more robust and long-lasting devices. However, there are no specific studies in the available literature that investigate the electroluminescence degradation pathways of this compound within an OLED device.

Integration of this compound in Organic Light-Emitting Diodes (OLEDs) Research

Despite the general interest in iridium complexes for OLED applications, the integration of this compound into OLED research appears to be limited, with a notable absence of detailed device fabrication and performance reports.

Solution-Processed OLEDs

Solution-processing techniques, such as spin-coating and inkjet printing, offer a cost-effective method for the fabrication of large-area OLEDs. The solubility of the emitting material is a key requirement for this approach. While the hexafluorophosphate (B91526) counter-ion in this compound may confer solubility in certain organic solvents, there are no published studies detailing its use in the fabrication of solution-processed OLEDs or the performance of such devices.

Vacuum-Deposited OLEDs

Catalytic Applications and Mechanistic Studies of Ir Df Cf3 2ppy 2 Bpy Pf6

Photocatalytic Redox Reactions Mediated by [Ir[dF(CF3)2ppy]2(bpy)]PF6

This iridium complex is widely utilized as a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes. This capability allows it to mediate a range of redox reactions under mild conditions.

The catalytic activity of this compound is rooted in its behavior upon photoexcitation. When irradiated with visible light (around 450 nm), the complex absorbs a photon and transitions to a long-lived, high-energy excited state (*IrIII). nih.govkrackeler.comsigmaaldrich.com This excited species is both a more potent oxidant and a stronger reductant than the ground-state complex. The enhanced electrochemical properties, a direct result of the electron-withdrawing groups on the ligands, are crucial for its catalytic efficacy.

The excited state, {*IrIII[dF(CF3)ppy]2(bpy)}+, can participate in organic transformations by either accepting an electron from a donor molecule (oxidative quenching) or donating an electron to an acceptor molecule (reductive quenching). This versatility has led to its application in numerous bond-forming reactions. For instance, it has proven superior to other iridium-based photocatalysts in reactions involving electron-deficient systems, where the trifluoromethyl groups help stabilize radical intermediates, leading to higher yields in processes like dehalogenation.

Table 1: Redox Potentials of Selected Iridium-Based Photocatalysts

Photocatalyst E (PC*/PC⁻) vs SCE [V] E (PC⁺/PC) vs SCE [V] E (PC/PC⁻) vs SCE [V] E (PC⁺/PC*) vs SCE [V]
[Ir[dF(CF3)ppy]2(bpy)]PF6 +1.32 +1.69 -1.37 -1.00
[Ir[dF(CF3)ppy]2(dtbbpy)]PF6 +1.21 +1.69 -1.37 -0.89
[Ir(ppy)2(dtbbpy)]PF6 +0.66 +1.21 -1.51 -0.96
Ir(ppy)3 +0.31 +0.77 -2.19 -1.73

Data sourced from TCI Chemicals product information based on published literature. tcichemicals.com

The potent redox capabilities of iridium complexes like this compound also position them as candidates for small molecule activation, including the reduction of protons for hydrogen evolution and the conversion of carbon dioxide (CO2) into valuable chemical feedstocks. While specific studies focusing solely on this compound for these applications are part of a broader research area, the principles are well-established with related complexes. For instance, other iridium pincer complexes have been investigated for the electrodriven reduction of CO2 to formate (B1220265) (HCOO⁻) in aqueous media. researchgate.net Similarly, rhenium tricarbonyl bipyridine-based catalysts, which share the bipyridine ligand motif, have been extensively studied for the electrochemical and photochemical reduction of CO2. escholarship.orgrsc.org These systems often rely on a photosensitizer to absorb light and initiate electron transfer, a role that this compound is well-suited to play. The high reduction potential of the excited state is a key feature for enabling the difficult reduction of CO2.

Dual Catalysis Systems Involving this compound

A significant advancement in photoredox catalysis has been the development of dual catalysis systems, where the iridium photocatalyst operates in concert with another catalyst, typically a transition metal complex. This approach merges the single-electron transfer capabilities of photoredox catalysis with the traditional two-electron bond-forming mechanisms of cross-coupling catalysis.

A prime example of this strategy is the use of this compound in combination with a nickel catalyst for the cross-coupling of α-alkoxymethyltrifluoroborates with aryl and heteroaryl bromides to synthesize benzylic ethers. nih.govnih.gov This method allows for the formation of C(sp³)–C(sp²) bonds under exceptionally mild, room-temperature conditions, a significant challenge for traditional cross-coupling methods. sigmaaldrich.comsigmaaldrich.com

In this system, the iridium photocatalyst absorbs visible light and initiates a single-electron transfer process, while the nickel complex mediates the key bond-forming cross-coupling event. The reaction demonstrates broad applicability, enabling the alkoxymethylation of a diverse range of aromatic and heteroaromatic systems. nih.gov Protected α-alkoxymethyltrifluoroborates can be used, which, after the coupling reaction, can be deprotected to yield benzylic alcohols. nih.gov

Table 2: Examples of Iridium/Nickel Dual Catalysis for Benzylic Ether Synthesis

Aryl Bromide α-Alkoxymethyltrifluoroborate Product Yield (%)
4-Bromobenzonitrile Potassium (methoxymethyl)trifluoroborate 4-(Methoxymethyl)benzonitrile 95
Methyl 4-bromobenzoate Potassium (methoxymethyl)trifluoroborate Methyl 4-(methoxymethyl)benzoate 91
4'-Bromoacetophenone Potassium (ethoxymethyl)trifluoroborate 1-(4-(Ethoxymethyl)phenyl)ethan-1-one 85
2-Bromopyridine Potassium (methoxymethyl)trifluoroborate 2-(Methoxymethyl)pyridine 78

Representative yields from the cross-coupling of α-alkoxymethyltrifluoroborates with aryl bromides. nih.gov

The success of dual catalysis lies in the synergistic interplay between the two catalytic cycles. The photocatalyst generates radical intermediates via single-electron transfer, which are then captured by the cross-coupling catalyst. This synergistic approach circumvents the high activation barriers often associated with traditional cross-coupling of C(sp³)-hybridized partners. sigmaaldrich.com

Studies have investigated the pre-catalytic interaction between iridium photocatalysts and nickel complexes. researchgate.net For example, the interaction between [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 and (Ni(dtbbpy)Cl2) has been examined to understand the initiation steps. Such research reveals that photoexcitation of the iridium complex can lead to processes that activate the nickel co-catalyst, facilitating its entry into the cross-coupling cycle. researchgate.net This synergy has been harnessed in various transformations, including three-component reactions that form multiple bonds in a single operation, such as the dual functionalization of cyclic oxalates with alkynes and aryl halides. researchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of these catalytic systems is crucial for their further development. For the iridium/nickel dual catalysis for benzylic ether synthesis, a detailed catalytic cycle has been proposed. nih.gov

The proposed mechanism proceeds via the following key steps:

Photoexcitation: The iridium(III) photocatalyst 1 absorbs visible light to generate its excited state, *Ir(III) 2 . nih.gov

Oxidative Quenching: The excited photocatalyst is a potent oxidant and accepts an electron from the organotrifluoroborate salt, generating an α-alkoxy radical and the reduced Ir(II) complex.

Nickel Catalytic Cycle Entry: Concurrently, a Ni(0) species, generated in situ from a Ni(II) precatalyst, undergoes oxidative addition with the aryl bromide to form an Ar-Ni(II)-Br complex.

Radical Capture: The α-alkoxy radical is trapped by the Ar-Ni(II)-Br complex, forming a Ni(III) intermediate.

Reductive Elimination: This high-valent nickel intermediate undergoes reductive elimination to form the desired C(sp³)–C(sp²) bond of the benzylic ether product and regenerates a Ni(I) species.

Regeneration of Catalysts: The Ni(I) species is reduced by the previously formed Ir(II) complex back to the active Ni(0) catalyst, while the Ir(II) is oxidized back to its ground-state Ir(III) form, thus closing both catalytic cycles. nih.gov

This mechanistic pathway highlights the seamless integration of photoredox and cross-coupling catalysis, where the single-electron transfer events mediated by the iridium complex enable the key bond-forming steps within the nickel catalytic cycle.

Table of Compounds

Abbreviation / Trivial Name Full Chemical Name
This compound [Bis2-(3,5-difluoro-5-(trifluoromethyl)phenyl)pyridinato-C2,N]iridium(III) hexafluorophosphate (B91526)
ppy 2-phenylpyridine
bpy 2,2'-bipyridine (B1663995)
[Ir[dF(CF3)ppy]2(dtbbpy)]PF6 [4,4'-Bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate
dtbbpy 4,4'-di-tert-butyl-2,2'-bipyridine
[Ir(ppy)2(dtbbpy)]PF6 Bis(2-phenylpyridine)[4,4'-bis(tert-butyl)-2,2'-bipyridine]iridium(III) hexafluorophosphate
Ir(ppy)3 Tris(2-phenylpyridine)iridium(III)
Ni(dtbbpy)Cl2 [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel(II) dichloride

Transient Spectroscopic Probes of Reaction Intermediates

Transient absorption spectroscopy is a powerful technique used to detect and characterize short-lived reaction intermediates in photocatalytic cycles. rsc.org For iridium-based photocatalysts, this method allows for the direct observation of the excited state of the catalyst and its subsequent transformations upon interaction with reaction components.

Upon photoexcitation with a laser pulse, the this compound complex is promoted to a triplet metal-to-ligand charge transfer (3MLCT) excited state. nih.gov This excited state is a potent oxidant and can be quenched by an electron donor, leading to the formation of the reduced Ir(II) species. The transient absorption spectra of these intermediates provide valuable information about their electronic structure and kinetics. For instance, in a study of a closely related complex, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, in the presence of an electron donor, the transient absorption spectrum revealed the decay of the 3Ir(III)* excited state and the concomitant growth of the reduced Ir(II) species. rsc.org

Further reactions of the Ir(II) intermediate can also be monitored. For example, in the presence of a proton source, the Ir(II) species can be protonated to form an Ir(III)-hydride complex. nih.gov The spectral signatures of these transient species are distinct and allow for their unambiguous identification. The kinetics of the rise and decay of these signals provide crucial data for elucidating the elementary steps of the catalytic cycle.

Key Transient Species and Their Spectroscopic Signatures:

Transient SpeciesSpectroscopic TechniqueKey Observations
3[Ir(III)]*Transient AbsorptionBroad absorption in the visible region, lifetime in the microsecond range.
[Ir(II)]Transient AbsorptionCharacteristic absorption bands distinct from the ground and excited states.
[Ir(III)-H]Transient Absorption, TR-IRSpecific absorption features indicating the formation of the iridium-hydride bond.

Kinetic Studies and Reaction Pathway Elucidation

The Stern-Volmer equation is often employed to analyze the quenching data and extract bimolecular quenching rate constants. These constants offer quantitative insights into the efficiency of the interaction between the excited photocatalyst and other reactants.

Mechanistic studies on reactions catalyzed by [Ir[dF(CF3)ppy]2(bpy)]PF6 and its analogues have revealed that both oxidative and reductive quenching pathways can be operative, depending on the nature of the substrates. nih.gov In an oxidative quenching cycle, the excited photocatalyst is first reduced by an electron donor. The resulting highly reducing Ir(II) species then donates an electron to a substrate to initiate the chemical transformation. Conversely, in a reductive quenching cycle, the excited photocatalyst first oxidizes a substrate, and the resulting oxidized catalyst is then regenerated by a sacrificial reductant.

Detailed mechanistic investigations, often supported by computational studies, have been crucial in understanding the intricacies of these reaction pathways and in optimizing reaction conditions for improved efficiency and selectivity. nih.govmdpi.com

Substrate Scope and Selectivity in this compound-Catalyzed Reactions

The photocatalyst this compound has demonstrated remarkable versatility in a wide array of organic transformations. Its high excited-state reduction potential allows it to activate challenging substrates that are not readily addressed by less potent photocatalysts.

This catalyst has been successfully employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, atom transfer radical polymerization (ATRP), trifluoromethylation, borylation, and dual catalysis systems in conjunction with transition metal catalysts like nickel and palladium. sigmaaldrich.com

The substrate scope is generally broad, accommodating a diverse range of functional groups. For instance, in dual nickel-photoredox catalysis, this iridium complex can facilitate the cross-coupling of sp3-hybridized alkyltrifluoroborates with aryl halides. sigmaaldrich.com The reaction tolerates various substituents on both coupling partners, enabling the synthesis of complex molecular architectures under mild conditions.

Selectivity, including chemoselectivity and regioselectivity, is a critical aspect of synthetic methodology. In many reactions catalyzed by this compound, high levels of selectivity are observed. The specific reaction conditions, including the choice of solvent, base, and additives, can significantly influence the selectivity of the transformation.

Examples of Reactions and Substrate Scope:

Reaction TypeSubstrate ClassKey Features
Acylationα-Keto acids and N-heteroarenesBroad scope for both coupling partners. researchgate.net
Hydroxyalkylationα-Keto acids and N-heteroarenesGood yields with various substituted heterocycles. researchgate.net
Decarboxylative Vinylation/ArylationCyclic oxalates, alkynes, and aryl halidesA three-component radical cascade process. researchgate.net
EsterificationAlcohols and other precursorsPhotocatalytic synthesis of ester derivatives. researchgate.net

Heterogenization and Immobilization Strategies for this compound Catalysts

While homogeneous photocatalysts like this compound offer excellent activity and selectivity, their separation from the reaction mixture and subsequent recycling can be challenging and costly. To address this limitation, significant research has focused on the heterogenization and immobilization of these catalysts.

One promising approach involves the incorporation of the iridium complex into polymeric backbones. By synthesizing copolymers containing iridium photocatalyst moieties, it is possible to create recyclable catalysts that retain the high activity of their homogeneous counterparts. rsc.org These polymeric catalysts can often be precipitated and recovered by simple filtration at the end of the reaction.

Another strategy is the encapsulation of the iridium complex within porous materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials provide a solid support for the catalyst, preventing its leaching into the reaction medium. The defined porous structure of these frameworks can also impart size and shape selectivity to the catalytic process. rsc.org

Immobilization on solid supports like silica (B1680970) or magnetic nanoparticles offers another avenue for catalyst recovery. The catalyst can be covalently attached to the surface of the support, allowing for easy separation using filtration or an external magnetic field.

Ligand Design for Tunable Catalytic Activity

The catalytic properties of iridium(III) polypyridyl complexes can be systematically tuned through the rational design and modification of their ligands. mdpi.com The electronic and steric properties of both the cyclometalating (C^N) and ancillary (N^N) ligands play a crucial role in determining the photophysical and electrochemical characteristics of the complex, and consequently, its catalytic activity.

Introducing electron-withdrawing or electron-donating groups on the ligands can significantly alter the HOMO and LUMO energy levels of the complex. nih.govscienceopen.com For example, the incorporation of electron-withdrawing groups, such as the fluorine and trifluoromethyl substituents in this compound, increases the oxidative power of the excited state. Conversely, electron-donating groups can enhance the reducing ability of the excited state. This fine-tuning of redox potentials allows for the targeted activation of specific substrates.

The ancillary ligand can also be modified to modulate the catalyst's properties. For instance, extending the π-conjugation of the bipyridine ligand can influence charge accumulation and delocalization, which in turn affects the catalytic performance in processes like CO2 reduction. nih.gov Steric hindrance introduced by bulky substituents on the ligands can also impact the catalyst's stability and selectivity by controlling the access of substrates to the metal center.

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compoundBis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C2,N)(2,2'-bipyridine)iridium(III) hexafluorophosphate
3MLCTTriplet Metal-to-Ligand Charge Transfer
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C2,N)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate
ATRPAtom Transfer Radical Polymerization
MOFsMetal-Organic Frameworks
COFsCovalent Organic Frameworks
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital

Advanced Spectroscopic and Spectroelectrochemical Characterization of Ir Df Cf3 2ppy 2 Bpy Pf6

Resonance Raman Spectroscopy for Vibrational Fingerprinting of Excited States

Resonance Raman (RR) spectroscopy is a powerful technique for obtaining detailed vibrational information about the excited states of molecules. By tuning the excitation wavelength to coincide with an electronic absorption band, specific vibrational modes that are coupled to the electronic transition are selectively enhanced. This allows for the "fingerprinting" of the excited state's structure, providing insights into how the geometry of the molecule changes upon photoexcitation.

For [Ir[dF(CF3)2ppy]2(bpy)]PF6, the lowest energy absorption bands in the visible region are typically associated with metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. researchgate.netnih.gov RR spectroscopy, when exciting into these bands, can selectively probe the vibrational modes of the ligands that are the primary acceptors of the transferred electron density in the excited state.

While specific RR spectra for this compound are not extensively published, analysis of closely related complexes, such as [Ir(ppy)2(bpy)]+, provides a basis for predicting the key spectral features. researchgate.net The Raman spectrum is expected to be particularly rich in the 1000–1600 cm⁻¹ region, which contains a high density of vibrational modes associated with the aromatic rings of the ligands. Enhancements in the vibrational modes of the 2,2'-bipyridine (B1663995) (bpy) ligand would be indicative of a ³MLCT state where the electron density has moved from the iridium-ppy framework to the bpy ligand. Conversely, enhancement of ppy-based modes would suggest charge redistribution within that ligand framework.

Table 1: Predicted Resonance Raman Vibrational Modes for this compound

Predicted Frequency Range (cm⁻¹) Vibrational Mode Assignment Associated Ligand
1600 - 1620Aromatic C=C/C=N stretchingbpy, dF(CF3)2ppy
1450 - 1500Phenyl ring stretchingdF(CF3)2ppy
1300 - 1350Pyridine (B92270) ring stretchingbpy, dF(CF3)2ppy
1100 - 1200C-H in-plane bendingbpy, dF(CF3)2ppy
1150 - 1300C-F and C-CF3 stretchingdF(CF3)2ppy

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation State

X-ray Absorption Spectroscopy (XAS) is a technique that provides detailed information about the electronic structure, oxidation state, and local coordination environment of a specific element within a compound. journaldephysique.org For this compound, XAS at the iridium L-edge is particularly informative. The technique is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Near Edge Structure (XANES) Analysis

The XANES region of the spectrum, which encompasses the absorption edge and extends for about 50 eV beyond it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. journaldephysique.orgrsc.org For iridium(III) complexes with a d⁶ electron configuration in a pseudo-octahedral environment, the Ir LIII-edge XANES spectrum is typically characterized by a single, intense absorption feature known as a "white line". journaldephysique.org This peak corresponds to the electronic transition from the 2p core level to the lowest unoccupied molecular orbitals (LUMOs) with d-character, primarily the eg(σ*) orbitals. journaldephysique.org

The precise energy and intensity of this white line can provide quantitative information about the iridium center. A shift to higher energy is generally indicative of a higher oxidation state. Furthermore, the area under the white line can be correlated with the degree of covalency and the ligand-to-metal charge transfer in the ground state. journaldephysique.org Time-resolved XAS experiments on similar iridium photocatalysts have been used to track changes in the iridium oxidation state following photoexcitation, providing direct evidence of the electron transfer processes that are central to their catalytic activity. researchgate.net

Table 2: Information Derivable from Ir LIII-edge XANES of this compound

XANES Spectral Feature Derived Information
Edge PositionIridium oxidation state (e.g., Ir(III) vs. Ir(IV))
White Line Intensity/AreaCovalency of Ir-ligand bonds, d-orbital occupancy
Pre-edge FeaturesPresence of d-d transitions, deviations from centrosymmetry
Post-edge OscillationsMultiple scattering information related to local geometry

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

The EXAFS region begins after the XANES region and can extend for several hundred eV. It consists of fine oscillations that arise from the scattering of the outgoing photoelectron by the neighboring atoms. Analysis of these oscillations provides quantitative information about the local atomic structure around the central iridium atom. journaldephysique.org

Specifically, EXAFS analysis can determine the coordination number, the identity of neighboring atoms, and the precise bond distances between the iridium center and its coordinated ligands. rsc.orgunito.it For this compound, this allows for the precise measurement of the Ir-N and Ir-C bond lengths. This data is crucial for building accurate molecular models and for computational studies, such as Density Functional Theory (DFT) calculations, which are used to understand the electronic structure and reactivity of the complex. The structural parameters obtained from EXAFS are complementary to those obtained from single-crystal X-ray diffraction, with the advantage that EXAFS can be performed on non-crystalline samples and solutions. unito.it

Table 3: Typical Structural Parameters from EXAFS for an Ir(III) Center in a C^N/N^N Coordination Environment

Parameter Description Typical Value
Coordination Number (CN)Number of nearest neighbors6 (2 x C, 4 x N)
d(Ir-C)Bond distance to cyclometalating phenyl carbon~2.00 - 2.05 Å
d(Ir-N)Bond distance to pyridine/bipyridine nitrogen~2.05 - 2.15 Å
Debye-Waller FactorMeasure of static and thermal disorderElement- and shell-specific

Photoelectron Spectroscopy for Surface and Electronic Structure Characterization

Photoelectron spectroscopy is a surface-sensitive technique based on the photoelectric effect that provides information on the elemental composition, chemical states, and electronic structure of the near-surface region of a material.

X-ray Photoelectron Spectroscopy (XPS)

XPS utilizes X-rays to ionize a sample, causing the ejection of core-level electrons. By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of the element and its specific chemical environment. mdpi.com

An XPS survey scan of this compound would show peaks corresponding to all the elements present: iridium, carbon, nitrogen, fluorine, and phosphorus. High-resolution scans of each element's core level provide more detailed information. For instance, the Ir 4f peak will appear as a doublet (4f7/2 and 4f5/2) due to spin-orbit coupling. For related Ir(III) complexes, the Ir 4f7/2 binding energy is typically observed in the 61-62 eV range. mdpi.com The C 1s spectrum would be complex, with distinct components for C-C/C-H, C-N, C-F, and C-CF3 bonds. Similarly, the F 1s spectrum would show components from the C-F groups on the phenyl ring and the CF3 groups, as well as a high binding energy component from the PF6⁻ counter-ion.

Table 4: Predicted Core-Level Binding Energies (eV) for this compound

Photoelectron Line Predicted Binding Energy (eV) Associated Structural Unit
Ir 4f₇/₂~61.5 - 62.5Iridium(III) center
C 1s~285.0C-C, C-H (aromatic)
~286.5C-N
~289.0C-F
~293.0-CF₃
N 1s~400.5Pyridinic Nitrogen
F 1s~687.5C-F, -CF₃
~689.0PF₆⁻
P 2p~136.0PF₆⁻

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS operates on the same principle as XPS but uses a lower-energy ultraviolet light source (typically a helium discharge lamp) to eject valence electrons rather than core electrons. psu.edu This makes UPS an ideal tool for directly probing the electronic structure of the valence band and the molecular orbitals involved in chemical bonding and photophysical processes. psu.eduissuu.com

For a thin film of this compound, UPS can be used to determine key electronic parameters such as the ionization potential (the energy required to remove an electron from the highest occupied molecular orbital, HOMO) and the work function of the material's surface. psu.edu The UPS spectrum shows the density of states in the valence region. The onset of the first feature at the low kinetic energy side (high binding energy side) corresponds to the HOMO level relative to the Fermi level of the spectrometer. This information is critical for designing and optimizing electronic devices like OLEDs, as it governs the efficiency of charge injection from adjacent layers.

Table 5: Electronic Parameters Obtainable from UPS

Parameter Description
Ionization Potential (IP)Energy required to remove an electron from the HOMO level to the vacuum level.
Work Function (Φ)Minimum energy required to remove an electron from the material's surface to the vacuum level.
HOMO LevelEnergy of the Highest Occupied Molecular Orbital, determined from the spectral onset.
Valence Band StructureProvides a map of the density of occupied electronic states.

Table of Compounds

Abbreviation / Formula Full Chemical Name
This compound[2,2'-Bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate (B91526)
[Ir(ppy)2(bpy)]+Bis(2-phenylpyridinato-N,C2')(2,2'-bipyridine)iridium(III)
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6[4,4'-Bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate
[Ir(ppy)2(RCOCHCORc)](β-diketonato)bis(2-phenylpyridinato-N,C2')iridium(III)
dF(CF3)2ppy2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632)
bpy2,2'-Bipyridine
ppy2-Phenylpyridine
dtbbpy4,4'-Di-tert-butyl-2,2'-bipyridine

Electrochemical and Spectroelectrochemical Techniques

Electrochemical methods are fundamental to determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the redox potentials of both the ground and excited states of the complex. These parameters govern the thermodynamic feasibility of electron transfer processes in photocatalytic cycles.

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to probe the redox behavior of chemical species. umb.edu For this compound, CV measurements are typically performed in a degassed aprotic solvent, such as acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (Bu4NPF6). A standard three-electrode system, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), is employed. umb.edu

The resulting voltammogram reveals the potentials at which the complex undergoes oxidation and reduction. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups on the cyclometalating dF(CF3)2ppy ligands significantly influences these potentials, making the complex a potent photo-oxidant.

The key redox potentials for this compound have been determined and are crucial for designing photocatalytic reactions. The ground-state potentials correspond to the removal of an electron from the HOMO (oxidation, IrIII/IrIV) and the addition of an electron to the LUMO (reduction, IrIII/IrII). Upon photoexcitation, the complex populates a long-lived triplet metal-to-ligand charge transfer (3MLCT) state. The redox potentials of this excited state (*), which dictate its reactivity as a photocatalyst, can be calculated from the ground-state potentials and the 0-0 emission energy (E0-0).

The excited state is both a stronger oxidant and a stronger reductant than the ground state. The potential for the excited state to accept an electron (PC/PC⁻) is calculated by adding the E0-0 energy to the ground-state reduction potential, while the potential for the excited state to donate an electron (PC⁺/PC) is found by subtracting the E0-0 energy from the ground-state oxidation potential. Reported redox potentials for the complex are summarized in the table below. tcichemicals.com

ProcessNotationPotential (V vs. SCE)
Ground State OxidationE½(IrIV/IrIII) or (PC⁺/PC)+1.69
Ground State ReductionE½(IrIII/IrII) or (PC/PC⁻)-1.37
Excited State ReductionE½(IrIV/IrIII) or (PC⁺/PC)-0.43
Excited State OxidationE½(IrIII/IrII) or (PC/PC⁻)+1.32

These values highlight the highly oxidizing nature of the excited state (+1.32 V vs. SCE), enabling it to oxidize a wide range of organic substrates.

Spectroelectrochemistry combines spectroscopic and electrochemical measurements in a single experiment, allowing for the characterization of species generated at an electrode in real-time. nih.gov

In situ UV-Vis spectroelectrochemistry involves recording UV-Visible absorption spectra while controlling the potential of a transparent or semi-transparent working electrode within a specially designed cuvette. This technique can be used to monitor the spectral changes as this compound is oxidized or reduced. Upon reduction, the electron is typically localized on the ligand with the lowest unoccupied molecular orbital (LUMO), which in this case is the 2,2'-bipyridine (bpy) ligand. This leads to the formation of a bpy radical anion. Studies on the closely related complex [Ir[dF(CF3)ppy]2(dtbbpy)]PF6, where dtbbpy is 4,4’-di-tert-butyl-2,2’-bipyridine, show distinct changes in the absorption spectrum upon controlled-potential reduction. rsc.org The appearance of new absorption bands in the visible and near-IR regions is characteristic of the formation of the reduced complex, [IrIII(dF(CF3)ppy)2(bpy•⁻)], confirming the ligand-centered nature of the reduction. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. The ground state Ir(III) complex is a diamagnetic d6 species and is therefore EPR silent. However, upon a one-electron reduction, it forms an Ir(II) complex or, more accurately, an [IrIII(ligand•⁻)] species. This reduced form contains an unpaired electron and is paramagnetic, making it EPR-active. In situ EPR spectroelectrochemistry would involve generating the reduced species within an EPR cavity to directly observe its EPR spectrum. While specific EPR spectroelectrochemical studies on this compound are not widely documented, the technique would be invaluable for confirming the localization of the unpaired electron on the bpy ligand and providing detailed information about the electronic structure of the reduced complex.

Time-Resolved Emission and Absorption Anisotropy Studies

Time-resolved spectroscopy provides insight into the dynamics of the excited state, while anisotropy measurements reveal information about the rotational motion of the molecule in solution. These studies are performed by exciting a sample with a short pulse of vertically polarized light and then measuring the decay of the emission or absorption intensity through polarizers oriented parallel (I∥) and perpendicular (I⟂) to the excitation polarization.

The anisotropy, r(t), is calculated as: r(t) = (I∥(t) - G * I⟂(t)) / (I∥(t) + 2 * G * I⟂(t)) where G is an instrumental correction factor.

The initial anisotropy (r0) depends on the angle between the absorption and emission transition dipoles. The subsequent decay of the anisotropy over time is due to the rotational diffusion (tumbling) of the molecule in the solvent. For a spherical molecule, the decay is a single exponential, characterized by a rotational correlation time (τr), which is related to the hydrodynamic volume of the molecule and the viscosity of the solvent.

For complexes like this compound, transient absorption anisotropy studies can provide critical information. Femtosecond transient absorption anisotropy measurements on similar transition metal complexes, such as [Ru(bpy)3]2+, have been used to track ultrafast processes like interligand electron hopping in the MLCT excited state. nih.gov Such studies on this compound would clarify the extent and timescale of electron localization on a specific ligand immediately following photoexcitation, providing a deeper understanding of the initial steps that precede photocatalytic activity.

Two-Photon Absorption Spectroscopy for Non-Linear Optical Properties

Two-photon absorption (TPA) is a non-linear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. nih.gov The probability of TPA is proportional to the square of the incident light intensity, which leads to unique advantages, such as enhanced spatial resolution and deeper penetration into scattering media, making it valuable for applications like bioimaging, photodynamic therapy, and 3D microfabrication.

Structure Property Relationships and Ligand Design Principles for Ir Df Cf3 2ppy 2 Bpy Pf6 Derivatives

Impact of Ancillary Ligand (bpy) Modifications on Performance

The 2,2'-bipyridine (B1663995) (bpy) ancillary ligand plays a crucial role in defining the LUMO energy level and, consequently, the emissive and electrochemical characteristics of the complex. Modifications to the bpy ligand can be broadly categorized into electronic and steric effects.

The introduction of substituents with varying electronic properties onto the bpy ligand is a primary strategy for tuning the LUMO energy. The LUMO is typically localized on the π* orbitals of the bpy ligand, making its energy level highly sensitive to inductive and mesomeric effects. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -CF3, -CN, -F) to the bpy scaffold stabilizes (lowers) the π* orbitals. This leads to a lower LUMO energy level, which reduces the HOMO-LUMO energy gap. As the emission in these complexes originates from a triplet state with significant metal-to-ligand charge transfer (³MLCT) character, a smaller energy gap results in a bathochromic (red) shift of the emission wavelength. researchgate.net Electrochemically, a lower LUMO energy facilitates reduction, causing a cathodic (less negative) shift in the reduction potential of the complex. mdpi.com

Electron-Donating Groups (EDGs): Conversely, appending EDGs (e.g., -CH3, -OCH3, -N(CH3)2) to the bpy ligand destabilizes (raises) the energy of the π* orbitals. researchgate.net This increases the LUMO energy, widens the HOMO-LUMO gap, and induces a hypsochromic (blue) shift in the phosphorescence. The higher LUMO energy makes the complex more difficult to reduce, resulting in an anodic (more negative) shift in its reduction potential. acs.org

This principle allows for the fine-tuning of emission color across the visible spectrum by judicious selection of substituents on the bpy ligand, while the HOMO level, dictated by the C^N ligand, remains relatively unperturbed. acs.org

Table 1: Effect of Ancillary Ligand (bpy) Substituents on Photophysical and Electrochemical Properties of [Ir(ppy)2(N^N)]+ Analogues This table illustrates the general trends observed when modifying the ancillary ligand in iridium(III) complexes. Data is compiled from various sources for illustrative purposes and may not represent a single contiguous study.

Ancillary Ligand (N^N)Substituent TypeEffect on LUMOEmission Max (λem) ShiftOxidation Potential (Eox)Reduction Potential (Ered) Shift
4,4'-(CF3)2-bpyElectron-WithdrawingLoweredRed-ShiftMinimally AffectedLess Negative
4,4'-H2-bpy (Standard)NeutralBaselineBaselineBaselineBaseline
4,4'-(CH3)2-bpyElectron-DonatingRaisedBlue-ShiftMinimally AffectedMore Negative
4,4'-(OCH3)2-bpyStrong Electron-DonatingRaised SignificantlySignificant Blue-ShiftMinimally AffectedSignificantly More Negative

Beyond purely electronic effects, the size and shape of substituents on the bpy ligand introduce steric constraints that significantly impact the complex's performance, particularly its stability and emission efficiency in the solid state.

Introducing bulky groups, such as tert-butyl or aryl moieties, at positions adjacent to the coordinating nitrogen atoms (e.g., 6,6'-positions) or elsewhere on the bpy backbone can enforce a distorted octahedral geometry around the iridium center. nih.gov This steric hindrance serves several critical functions:

Suppression of Aggregation: In condensed phases, such as thin films used in OLEDs, planar iridium complexes tend to form aggregates through π-π stacking. This aggregation often leads to quenching of the excited state and a decrease in the photoluminescence quantum yield (PLQY). Bulky substituents physically prevent the close approach of neighboring molecules, disrupting these intermolecular interactions and preserving the emissive properties of individual complexes. rsc.orgrsc.org

Inhibition of Non-Radiative Decay: Steric hindrance can create a rigid, cage-like structure around the iridium core. researchgate.net This rigidity minimizes vibrational and rotational motions in the excited state, which are significant pathways for non-radiative decay. By restricting these deactivating pathways, the radiative decay (phosphorescence) becomes more favorable, leading to higher quantum efficiencies and longer excited-state lifetimes. rsc.org

Enhanced Stability: The protective shell provided by bulky ligands can shield the reactive metal center from external quenching agents, such as water or oxygen, thereby improving the operational stability and lifetime of the complex in devices. researchgate.net

Influence of Cyclometalating Ligand (dF(CF3)2ppy) Modifications on Performance

The cyclometalating ligand, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) (dF(CF3)2ppy), has the most profound impact on the HOMO energy level. The HOMO is a mixture of the Ir(d) and ligand π orbitals, and its energy is highly sensitive to modifications on the C^N ligand framework. nih.govnih.gov

Similar to the ancillary ligand, adding substituents to the phenyl or pyridine (B92270) rings of the dF(CF3)2ppy ligand allows for the systematic tuning of the HOMO energy.

Electron-Donating Groups (EDGs): Introducing EDGs on the phenyl ring destabilizes the HOMO, raising its energy level. This narrows the HOMO-LUMO gap and causes a red-shift in the emission color. core.ac.uk This modification also makes the complex easier to oxidize, shifting the oxidation potential to less positive values. nih.gov

Electron-Withdrawing Groups (EWGs): The addition of further EWGs to the cyclometalating ligand stabilizes the HOMO, lowering its energy. This widens the HOMO-LUMO gap, resulting in a blue-shifted emission. The complex becomes more difficult to oxidize, which is reflected in a more positive oxidation potential. mdpi.com

This relationship provides a powerful tool for color tuning, complementary to the LUMO modulation achieved via the bpy ligand.

The specific choice of fluorine (F) and trifluoromethyl (CF3) groups in the dF(CF3)2ppy ligand is a deliberate design feature with significant consequences for the complex's properties. Both are potent electron-withdrawing groups.

HOMO Stabilization: The primary effect of the F and CF3 groups is the strong stabilization (lowering) of the HOMO energy level. This leads to a wider HOMO-LUMO gap, which is essential for achieving high-energy (blue-green) emission. It also significantly increases the oxidation potential of the complex, making it a powerful photo-oxidant in its excited state. researchgate.net

Increased Radiative Rate: Fluorination, particularly at the para position of the phenyl ring, has been shown to increase the radiative decay rate (k_r). This is attributed to changes in the complex's symmetry and an increase in the energy separation between the HOMO and HOMO-1 orbitals, which enhances spin-orbit coupling. researchgate.net A faster radiative rate can lead to higher quantum efficiency and shorter excited-state lifetimes.

Impact on Non-Radiative Rate: The position of fluorination is critical. While para-fluorination is generally beneficial, fluorination at the ortho position of the phenyl ring can greatly enhance the non-radiative decay rate (k_nr), potentially by creating vibrational modes that efficiently quench the excited state. researchgate.net

Improved Volatility and Processing: Trifluoromethylation can enhance intermolecular π-π interactions and improve the volatility of the complex, which can be advantageous for material purification and device fabrication via vacuum deposition. nih.gov

Table 2: General Effects of Fluorination/Trifluoromethylation on the Cyclometalating Ligand This table summarizes the key consequences of incorporating F and CF3 groups onto the ppy ligand framework.

PropertyEffect of F/CF3 GroupsUnderlying Reason
HOMO Energy Significantly LoweredStrong inductive electron withdrawal
Oxidation Potential More Positive (Harder to Oxidize)Stabilization of the HOMO
Emission Wavelength Blue-ShiftedIncreased HOMO-LUMO gap
Photochemical Stability IncreasedStronger Ir-C bond
Radiative Decay Rate Often IncreasedEnhanced spin-orbit coupling, symmetry effects
Excited-State Oxidizing Power Significantly IncreasedMore positive reduction potential of the excited state

Rational Design Principles for Enhanced Efficiency and Stability

Based on the structure-property relationships discussed, a set of rational design principles can be established for creating new derivatives of [Ir[dF(CF3)2ppy]2(bpy)]PF6 with enhanced efficiency and stability for applications such as photoredox catalysis and OLEDs.

Independent HOMO-LUMO Control: To achieve a target emission color, the HOMO-LUMO gap can be precisely engineered. The HOMO level should be tuned primarily by modifying the electronic character of the cyclometalating (C^N) ligand, while the LUMO is independently adjusted via the ancillary (N^N) ligand. nih.gov

Maximizing Rigidity and Steric Protection: To maximize the photoluminescence quantum yield and operational stability, non-radiative decay pathways must be minimized. This is achieved by introducing bulky, sterically hindering substituents on the periphery of either or both ligands. This strategy prevents concentration quenching in the solid state and restricts vibrational modes that lead to energy loss. rsc.orgrsc.org

Strengthening Critical Bonds: The stability of the complex is paramount for long device lifetimes. Utilizing strongly σ-donating cyclometalating ligands, particularly those fortified with electron-withdrawing groups like fluorine, enhances the strength of the Ir-C bond, making the complex more resistant to thermal and chemical degradation. nih.gov

Targeting Specific Excited-State Properties: For photoredox catalysis, the key parameters are the excited-state lifetime and redox potentials. Ligand design should focus on creating a long-lived triplet state and tuning the oxidation/reduction potentials to match the substrate of interest. The strong oxidizing power imparted by the dF(CF3)2ppy ligand is a prime example of this targeted design. researchgate.net

By systematically applying these principles, researchers can move beyond trial-and-error synthesis and rationally design next-generation iridium(III) complexes with properties tailored for specific high-performance applications.

Combinatorial and High-Throughput Screening Approaches for Derivative Discovery

The vast chemical space accessible through ligand modification necessitates efficient methods for the rapid synthesis and evaluation of large numbers of derivative compounds. Combinatorial chemistry, coupled with high-throughput screening (HTS), has emerged as a powerful strategy to explore the structure-property relationships of iridium(III) complexes, including analogues of this compound.

In a typical combinatorial approach, libraries of iridium(III) complexes are synthesized in parallel by reacting a set of cyclometalating (C^N) ligand precursors with a variety of ancillary (N^N) ligands. nih.gov This methodology allows for the generation of hundreds or even thousands of distinct complexes in a single experiment. amazonaws.com For instance, a library of 1152 unique cationic iridium(III) complexes was synthesized by combining 48 different cyclometalating ligands with 24 ancillary ligands. acs.org

Once synthesized, these libraries are subjected to high-throughput screening to assess their key properties. For photocatalytic applications, this often involves monitoring the rate of a model chemical reaction. A common HTS assay utilizes a colorimetric indicator to track the progress of a photo-induced electron transfer reaction. acs.org This allows for the rapid identification of highly active photocatalysts from a large and diverse library. The data generated from these screenings can be used to build structure-activity relationship models, which can, in turn, guide the design of next-generation catalysts.

The table below presents a selection of data for derivatives of [Ir[dF(CF3)ppy]2(bpy)]PF6, illustrating the impact of ligand modifications on their photophysical and photocatalytic properties. The data is representative of the types of information obtained from high-throughput screening studies.

C^N Ligand (dF(CF3)ppy derivative)N^N Ligand (bpy derivative)Emission Max (nm)Excited State Lifetime (µs)Relative Photocatalytic Activity
3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl)phenyl2,2'-bipyridine4701.81.0
3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl)phenyl4,4'-di-tert-butyl-2,2'-bipyridine4722.11.2
3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl)phenyl4,4'-bis(trifluoromethyl)-2,2'-bipyridine4651.50.8
3,5-difluoro-2-(4,6-dimethyl-5-(trifluoromethyl)-2-pyridinyl)phenyl2,2'-bipyridine4782.01.1
3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl)phenyl1,10-phenanthroline4681.91.1

This table is a representative example based on trends observed in high-throughput screening studies of similar iridium(III) complexes. The relative photocatalytic activity is normalized to the parent compound.

Computational-Guided Ligand Design for Targeted Applications

In parallel with experimental high-throughput methods, computational chemistry has become an indispensable tool for the rational design of new this compound derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum mechanical methods used to predict the electronic structure and photophysical properties of these complexes before they are synthesized. rsc.orgchemrxiv.org

DFT calculations can accurately model the ground-state geometry and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org The HOMO-LUMO gap is a critical parameter that correlates with the emission energy of the complex. By systematically modifying the ligands in silico—for example, by adding electron-donating or electron-withdrawing groups—researchers can predict how these changes will affect the HOMO and LUMO energy levels and, consequently, the emission color. nih.gov

TD-DFT extends these calculations to the excited states, allowing for the prediction of absorption and emission spectra, as well as excited-state lifetimes. rsc.org This is crucial for designing complexes with specific photophysical properties, such as blue-shifted emission for OLED applications or long-lived triplet states for efficient photocatalysis. Computational studies have shown that for complexes of the type [Ir(C^N)2(N^N)]+, the HOMO is typically localized on the iridium center and the cyclometalating ligands, while the LUMO is centered on the ancillary ligand. nih.gov This understanding allows for the targeted modification of either the C^N or N^N ligand to tune specific properties.

More recently, machine learning (ML) has been integrated into the design process. chemrxiv.org By training ML models on large datasets of experimentally characterized iridium(III) complexes, it is possible to develop quantitative structure-property relationship (QSPR) models. nih.gov These models can rapidly predict the properties of new, hypothetical derivatives with a high degree of accuracy, significantly accelerating the discovery of promising candidates for synthesis and testing. For example, ML models have been successfully used to predict emission wavelengths and quantum yields for large libraries of iridium phosphors.

The following table summarizes the key computational parameters and their implications for the design of this compound derivatives.

Computational MethodKey Predicted ParametersDesign Implications
DFTHOMO/LUMO energies, electron density distributionTuning of redox potentials and emission color.
TD-DFTAbsorption/emission spectra, excited-state energies and lifetimesRational design of phosphorescent color and efficiency.
Machine Learning (QSPR)Emission wavelength, quantum yield, catalytic activityRapid virtual screening of large virtual libraries of derivatives.

The synergy between high-throughput experimental screening and computational-guided design is proving to be a highly effective strategy for navigating the complex landscape of iridium(III) complex design. These approaches not only accelerate the discovery of new materials but also deepen our fundamental understanding of the intricate relationships between molecular structure and photophysical properties.

Compound Names Table

AbbreviationFull Chemical Name
This compoundBis[2-(3,5-difluorophenyl)-5-(trifluoromethyl)pyridine]-(2,2'-bipyridine)iridium(III) hexafluorophosphate (B91526)
dF(CF3)ppy2-(3,5-difluorophenyl)-5-(trifluoromethyl)pyridine
bpy2,2'-bipyridine
PF6Hexafluorophosphate
dtbbpy4,4'-di-tert-butyl-2,2'-bipyridine
phen1,10-phenanthroline

Future Directions and Emerging Research Avenues for Ir Df Cf3 2ppy 2 Bpy Pf6

Integration into Advanced Optoelectronic Devices Beyond OLEDs

While the success of [Ir[dF(CF3)2ppy]2(bpy)]PF6 in OLEDs is well-established, its potential extends to a broader range of optoelectronic devices. One promising area is in the development of light-emitting electrochemical cells (LEECs) . nih.gov Unlike the multi-layered structures of OLEDs, LEECs have a simpler single-layer architecture, which could lead to lower manufacturing costs. The ionic nature of this compound is particularly advantageous for LEEC operation, which relies on the in-situ formation of a p-n junction through ion migration under an applied voltage. Research in this area is focused on improving the device lifetime and efficiency of LEECs based on this and similar iridium complexes.

Another frontier is the application of this complex in electrochemiluminescence (ECL) sensors . ECL is a process where light is generated from electrochemically initiated reactions. The high luminescence quantum yield of this compound makes it a promising candidate for developing highly sensitive ECL-based detection platforms for various analytes. sigmaaldrich.com

Exploration in Biomedical Imaging and Sensing Applications

The intense and long-lived phosphorescence of iridium complexes, including this compound, makes them attractive candidates for various biomedical applications. A key area of emerging research is their use as probes for bioimaging . The long luminescence lifetime allows for time-gated imaging techniques, which can effectively eliminate background fluorescence from biological samples, leading to significantly improved signal-to-noise ratios.

Furthermore, the sensitivity of the complex's photoluminescence to its local environment opens up possibilities for its use in biomedical sensing . For instance, changes in the emission intensity or lifetime upon interaction with specific biomolecules or ions could be harnessed to develop highly selective and sensitive probes. Research in this domain is focused on designing derivatives of this compound with specific recognition moieties to target particular cellular components or disease markers. The development of water-soluble and biocompatible formulations will be crucial for the successful translation of these materials into clinical or diagnostic settings.

Development of New Photocatalytic Transformations and Sustainable Chemical Processes

The exceptional photocatalytic activity of this compound has been demonstrated in a variety of organic transformations, including cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Future research is poised to expand its catalytic repertoire to even more complex and sustainable chemical processes.

One area of intense investigation is the development of asymmetric photocatalysis , where the iridium complex is used in conjunction with a chiral catalyst to produce enantiomerically pure products. This is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dramatically affect its biological activity.

Another burgeoning field is the use of this compound in polymer synthesis . Its ability to initiate radical polymerizations under mild, visible-light irradiation offers a green and efficient alternative to traditional polymerization methods that often require high temperatures and hazardous initiators.

Furthermore, the application of this photocatalyst in late-stage functionalization of complex molecules is a rapidly growing area. krackeler.com This strategy allows for the modification of intricate molecular architectures, such as pharmaceuticals and natural products, in the final steps of their synthesis, providing rapid access to a diverse range of analogs for structure-activity relationship studies.

Photocatalytic ApplicationReaction TypeSubstratesSignificance
Cross-CouplingC-sp3 Hybridized Trifluoroborates with Aryl BromidesTrifluoroborates, Aryl BromidesMild reaction conditions
Olefin FunctionalizationTrifluoromethylation of StyreneStyreneChemo-, regio-, and stereoselective
Ether SynthesisBenzylic Ether FormationNot specifiedDual Ir/Ni catalytic system
HydroamidationOlefin HydroamidationOlefinsProton-coupled electron transfer
Cross-CouplingAcyl Chlorides with Potassium AlkoxymethyltrifluoroboratesAcyl Chlorides, TrifluoroboratesPhotoredox cross-coupling
Cross-CouplingSecondary Alkyl β-trifluoroboratoketones and -esters with Aryl Bromidesβ-trifluoroboratoketones/esters, Aryl BromidesDual photoredox/nickel catalysis

Fundamental Understanding of Excited State Dynamics at the Molecular Level

A deeper understanding of the fundamental photophysical processes that govern the behavior of this compound is crucial for the rational design of new and improved materials. Advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy , are being employed to probe the intricate details of the excited-state dynamics of this and related iridium complexes.

These studies aim to elucidate the nature of the emitting triplet state, the rates of intersystem crossing and internal conversion, and the influence of the molecular environment on these processes. A comprehensive understanding of these fundamental parameters will enable researchers to fine-tune the photophysical properties of the complex, such as its emission color, quantum yield, and lifetime, for specific applications. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are also playing an increasingly important role in complementing experimental studies and providing valuable insights into the electronic structure and excited-state properties of these molecules. biosynth.com

Hybrid Materials and Nanocomposite Formulations Involving this compound

The incorporation of this compound into larger material architectures is a promising strategy to enhance its functionality and create novel hybrid materials with unique properties. One exciting avenue is the encapsulation of the complex within metal-organic frameworks (MOFs) . rsc.org MOFs are porous crystalline materials that can provide a protective and size-selective environment for the guest iridium complex. Such hybrid materials could exhibit enhanced stability and recyclability as photocatalysts, as well as novel sensing capabilities.

Another area of interest is the development of polymer and silica (B1680970) nanoparticle composites doped with this compound. These nanocomposites can offer improved processability and mechanical properties compared to the pure complex, while retaining its desirable photophysical characteristics. For example, thin films of such composites could be used as luminescent coatings or as heterogeneous photocatalysts that can be easily separated from the reaction mixture. Research in this area is focused on controlling the dispersion and interaction of the iridium complex within the host matrix to optimize the performance of the final hybrid material.

Addressing Challenges in Device Longevity and Scalability in Research Contexts

Despite the impressive performance of this compound in various applications, challenges related to its long-term stability and scalability remain. In the context of optoelectronic devices, photodegradation of the complex can lead to a decrease in device performance over time. Understanding the mechanisms of this degradation is crucial for developing strategies to improve device longevity. This includes investigating the role of oxygen and moisture, as well as the intrinsic photostability of the molecule itself. samaterials.com

Q & A

Q. What are the primary synthetic routes for preparing [Ir[dF(CF3)₂ppy]₂(bpy)]PF₆, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis involves two key steps:

Cyclometalation of iridium(III) chloride hydrate with 2-(2,4-difluorophenyl)pyridine ligands in the presence of a base (e.g., Na₂CO₃) at elevated temperatures (~80°C) in a 2-ethoxyethanol/water solvent system .

Ligand exchange with bipyridine (bpy) under reflux conditions in dichloromethane (CH₂Cl₂), followed by anion metathesis with NH₄PF₆ to yield the hexafluorophosphate salt .
Critical parameters include ligand-to-metal stoichiometry (2:1 for cyclometalation), reaction time (48–72 hours), and purification via recrystallization to ensure purity (>95% by NMR) .

Q. How is [Ir[dF(CF3)₂ppy]₂(bpy)]PF₆ characterized to confirm its structural integrity and purity?

  • Methodological Answer : Characterization involves:
  • ¹H/¹⁹F NMR : To verify ligand coordination and absence of free ligands.
  • Elemental Analysis : Confirms C, H, N, and F content within ±0.4% of theoretical values .
  • X-ray Crystallography : Resolves octahedral geometry around the Ir center and confirms ligand arrangement .
  • UV-Vis Spectroscopy : Validates absorption bands (e.g., λₐᵦₛ = 450 nm for metal-to-ligand charge transfer) .

Advanced Research Questions

Q. What strategies can optimize the photocatalytic efficiency of [Ir[dF(CF3)₂ppy]₂(bpy)]PF₆ in C–X bond-forming reactions?

  • Methodological Answer : Optimization strategies include:
  • Ligand Tuning : Introducing electron-withdrawing groups (e.g., CF₃) enhances excited-state redox potentials, improving electron-transfer efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) stabilize charge-separated states, increasing catalytic turnover .
  • Light Source : Blue LEDs (450–470 nm) align with the compound’s absorption maxima, achieving higher yields (e.g., 84% in radical dechlorination) .
  • Additives : Ethylene glycol bis(trifluoromethanesulfonate) (ETCA) minimizes back-electron transfer, enhancing reaction selectivity .

Q. How do the absorption properties of [Ir[dF(CF3)₂ppy]₂(bpy)]PF₆ influence experimental design in photoredox catalysis?

  • Methodological Answer : The compound exhibits broad visible-light absorption (300–800 nm) with strong MLCT transitions at 450 nm . Experimental design considerations:
Wavelength Range (nm)Catalytic ActivityExample Reaction
400–500HighAlkyl chloride synthesis (67% yield)
>500LowLimited electron transfer due to weak excitation
Reactions should use light sources matching the MLCT band (e.g., blue LEDs) to maximize efficiency .

Q. How can researchers reconcile contradictory data in the literature regarding catalytic performance under varying conditions?

  • Methodological Answer : Contradictions in yields (e.g., 20–84% for similar substrates) arise from:
  • Substrate Electronic Effects : Electron-deficient substrates show higher reactivity due to favorable redox potentials .
  • Light Intensity : Higher irradiance (≥10 mW/cm²) accelerates radical generation, improving yields .
  • Oxygen Sensitivity : Reactions conducted under inert atmospheres (N₂/Ar) prevent quenching of triplet excited states .
    Standardized reporting of light flux, solvent degassing, and substrate scope is critical for cross-study comparisons .

Q. What computational methods elucidate the excited-state dynamics and electron transfer mechanisms of [Ir[dF(CF3)₂ppy]₂(bpy)]PF₆?

  • Methodological Answer :
  • Time-Dependent DFT (TD-DFT) : Models MLCT transitions and predicts redox potentials (e.g., E₁/₂ = +1.2 V vs. SCE for Ir⁴+/Ir³⁺) .
  • Transient Absorption Spectroscopy : Measures excited-state lifetimes (τ ≈ 1.2 µs), confirming suitability for bimolecular electron transfer .
  • Electrochemical Analysis : Cyclic voltammetry identifies oxidation/reduction peaks, correlating with catalytic activity in radical reactions .

Q. Under what conditions does [Ir[dF(CF3)₂ppy]₂(bpy)]PF₆ outperform other Ir-based photocatalysts?

  • Methodological Answer : Comparative studies show superiority in:
  • Electron-Deficient Systems : CF₃ groups stabilize radical intermediates, enabling efficient dehalogenation (e.g., 84% yield vs. 54% for non-fluorinated analogs) .
  • Oxygen-Tolerant Reactions : Enhanced stability in air due to fluorinated ligands, unlike [Ir(ppy)₃], which degrades rapidly .
  • Table : Catalyst Performance Comparison
CatalystSubstrate ScopeYield Range
[Ir[dF(CF3)₂ppy]₂(bpy)]PF₆Broad (e.g., aryl/alkyl)20–84%
[Ir(ppy)₂(dtbbpy)]PF₆Limited to aryl6–27%

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